Piperidine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Piperidine-3-Sulfonamide – Properties, Synthesis, and Medicinal Utility
Executive Summary
Piperidine-3-sulfonamide (CAS: 2922-45-4 for the pyridine precursor; specific piperidine derivatives vary) represents a high-value pharmacophore in modern drug discovery. As a saturated heterocyclic scaffold, it bridges the gap between the flat aromatic architecture of pyridine-3-sulfonamides and the three-dimensional chemical space required for fragment-based drug discovery (FBDD). This guide details its physicochemical profile, synthetic pathways, and chemoselective functionalization strategies, designed for researchers optimizing lead compounds in oncology, immunology, and CNS therapeutics.
Part 1: Structural Architecture & Physicochemical Profile
The this compound moiety is defined by a six-membered saturated nitrogen heterocycle substituted at the meta position (C3) with a sulfonamide group. This arrangement introduces a chiral center at C3, creating two enantiomers: (3R)- and (3S)-piperidine-3-sulfonamide.
Key Physicochemical Properties
The molecule exhibits distinct ionization states that dictate its solubility and binding affinity. The piperidine nitrogen (N1) is basic, while the sulfonamide nitrogen is weakly acidic.
| Property | Value / Description | Context for Drug Design |
| Molecular Formula | C₅H₁₂N₂O₂S | Fragment-like molecular weight (<200 Da) |
| Molecular Weight | 178.25 g/mol | Ideal for FBDD; high ligand efficiency potential |
| Chirality | 1 Chiral Center (C3) | Enantiomers often show distinct biological activity profiles |
| pKa (Piperidine NH) | ~9.5 – 10.5 | Predominantly protonated at physiological pH (7.4) |
| pKa (Sulfonamide NH₂) | ~9.0 – 10.0 | Neutral at pH 7.4; deprotonates under basic conditions |
| LogP | ~ -0.5 to 0.2 | High water solubility; low lipophilicity |
| H-Bond Donors | 2 (Amine NH, Sulfonamide NH₂) | Critical for receptor interaction |
| H-Bond Acceptors | 3 (Sulfonyl oxygens, Amine N) | Vectorial interactions with protein backbones |
Stereochemical Considerations
Unlike its pyridine precursor, the piperidine ring adopts a chair conformation. The sulfonamide group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping allows for induced-fit binding in enzyme pockets.
Part 2: Synthetic Pathways & Manufacturing
Synthesis of this compound typically proceeds via the reduction of pyridine-3-sulfonamide. However, chemoselectivity is a critical challenge; over-reduction can cleave the C-S bond (desulfonylation), while catalyst poisoning by sulfur is a common failure mode.
Primary Route: Catalytic Hydrogenation of Pyridine Precursors
The most robust industrial route involves the hydrogenation of pyridine-3-sulfonamide.
Reaction Scheme: Pyridine-3-sulfonamide + H₂ (Cat.) → this compound[1][2]
-
Catalyst Selection:
-
PtO₂ (Adams' Catalyst): Effective in acidic media (e.g., acetic acid) but expensive.
-
Rh/C: High activity for ring saturation with minimal hydrogenolysis of the C-S bond.
-
Pd/C: Generally avoided due to high rates of desulfonylation (C-S bond cleavage).
-
-
Conditions: High pressure (50–100 psi) and elevated temperature (50–80°C) are often required due to the poisoning effect of the sulfonamide sulfur on the catalyst surface.
Visualization: Synthetic Logic Flow
The following diagram illustrates the retrosynthetic logic and forward synthesis, highlighting the critical decision points for stereocontrol.
Figure 1: Synthetic pathway from pyridine precursors to enantiopure this compound.
Part 3: Reactivity & Chemoselective Functionalization
For medicinal chemists, the utility of this compound lies in its ability to be functionalized orthogonally. The molecule possesses two distinct nucleophilic nitrogens:
-
N1 (Piperidine): Highly nucleophilic secondary amine (pKa ~10).
-
N(Sulfonamide): Weakly nucleophilic, acidic primary sulfonamide (pKa ~9.5).
Orthogonal Protection Strategy
To selectively modify the sulfonamide, the piperidine nitrogen must be protected. Conversely, to modify the piperidine core, the sulfonamide often requires no protection due to its low nucleophilicity under neutral/acidic conditions.
-
Scenario A: Sulfonamide Derivatization (e.g., Urea formation)
-
Protect N1 with Boc anhydride (Boc₂O).
-
React Sulfonamide NH₂ with isocyanate or acyl chloride.
-
Deprotect N1 (TFA/DCM).
-
-
Scenario B: Piperidine N-Alkylation
-
Direct reaction with alkyl halide (Sulfonamide NH₂ is unreactive without strong base).
-
Reductive amination with aldehydes.
-
Visualization: Functionalization Map
Figure 2: Chemoselective functionalization logic distinguishing N1-piperidine and sulfonamide reactivity.
Part 4: Applications in Drug Discovery[6]
Fragment-Based Drug Discovery (FBDD)
This compound is a classic "3D fragment." Unlike flat aromatic fragments, it vectors substituents into defined spatial quadrants.
-
Solubility: The polar sulfonamide group enhances aqueous solubility of lipophilic leads.
-
Vectors: The N1 and Sulfonamide positions allow "growing" of the fragment in two distinct directions (approx. 109.5° dihedral angle).
Bioisosterism
The sulfonamide group serves as a stable bioisostere for:
-
Carboxylic Acids: Similar pKa and H-bonding capability but with different geometry.
-
Hydroxamic Acids: In metalloenzyme inhibitors (e.g., MMPs, HDACs).
Therapeutic Classes
-
Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide moiety coordinates with the Zinc ion in the active site of Carbonic Anhydrase.
-
GPCR Ligands: Piperidine cores are ubiquitous in GPCR antagonists (e.g., chemokine receptors), where the sulfonamide provides H-bond anchoring.
Part 5: Experimental Protocols
Protocol 1: Synthesis of Pyridine-3-sulfonamide (Precursor)
Note: This step converts the sulfonyl chloride to the sulfonamide.
Reagents: Pyridine-3-sulfonyl chloride, Ammonium hydroxide (28-30%), THF. Procedure:
-
Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in dry THF (5 mL/g) and cool to 0°C.
-
Add Ammonium hydroxide (5.0 eq) dropwise over 20 minutes. Caution: Exothermic.
-
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Concentrate in vacuo.
-
Resuspend residue in cold water; filter the precipitate.
-
Yield: Typically 85-95% as a white solid.
Protocol 2: Catalytic Hydrogenation to this compound
Note: Requires high-pressure equipment.
Reagents: Pyridine-3-sulfonamide, PtO₂ (5 mol%) or 5% Rh/C, Acetic Acid, H₂ gas. Procedure:
-
Dissolve pyridine-3-sulfonamide (1.0 g) in Glacial Acetic Acid (15 mL).
-
Add catalyst (PtO₂ or Rh/C) under Argon atmosphere.
-
Transfer to a Parr hydrogenation apparatus.
-
Pressurize with H₂ to 60 psi (4 bar).
-
Heat to 50°C and shake for 12–24 hours.
-
Filter catalyst through Celite pad. Caution: Spent catalyst is pyrophoric.
-
Concentrate filtrate.[2] Neutralize with NaOH to pH > 10.
-
Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.
-
Yield: 60-80%. Product is often an oil or low-melting solid.
Part 6: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Handling Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Wear standard PPE (Gloves, Goggles). |
| Skin Irritation | H315: Causes skin irritation | Avoid contact; use fume hood for powders. |
| Eye Irritation | H319: Causes serious eye irritation | Wash immediately with water if exposed. |
| Stability | Stable under standard conditions | Hygroscopic as HCl salt. Store under inert gas. |
References
-
Synthesis of Pyridine-3-sulfonamide: Title: Synthesis of pyridine-3-sulfonic acid and derivatives.[2][3][4] Source: PrepChem / Vertex AI Search Results. URL:[Link]
-
Medicinal Chemistry Applications: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5] Source: National Institutes of Health (PMC). URL:[Link]
-
pKa and Physical Properties: Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs. Source: Royal Society of Chemistry (RSC).[6] URL:[Link]
-
Stereoselective Synthesis: Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[7] Source: Journal of the American Chemical Society (ACS). URL:[Link]
-
Fragment Space Exploration: Title: Exploration of piperidine 3D fragment chemical space. Source: White Rose Research Online / RSC Medicinal Chemistry.[6] URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
The Emergence of Piperidine Sulfonamides: A Journey from Discovery to Clinical Significance
An in-depth technical guide by a Senior Application Scientist
Abstract: The convergence of the sulfonamide group and the piperidine ring represents a significant thread in the tapestry of medicinal chemistry. From the revolutionary discovery of sulfonamide antibacterials to the contemporary design of highly specific enzyme inhibitors, this chemical class has demonstrated remarkable versatility and therapeutic potential. This guide provides an in-depth exploration of the discovery, history, and core methodologies associated with piperidine sulfonamides. We will dissect their historical context, examine key therapeutic applications through detailed case studies, provide robust experimental protocols, and explore the future landscape for these valuable scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The Privileged Sulfonamide Moiety
The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone of drug discovery. Its journey began with the dawn of chemotherapy, and it continues to be a privileged scaffold in modern medicinal chemistry.[1][2] The unique electronic properties, hydrogen bonding capabilities, and stable, three-dimensional geometry of the sulfonamide group allow it to serve as a versatile binder to a wide array of biological targets.[3] Its applications are vast, extending far beyond its original antibacterial role to include diuretics, anticonvulsants, anti-inflammatory agents, and targeted anticancer therapies.[2][4]
The Piperidine Ring and its Significance
First reported in 1850 by Scottish chemist Thomas Anderson, piperidine is a six-membered nitrogen-containing heterocycle that is one of the most prevalent structural motifs in pharmaceuticals.[5][6] Its saturated, non-aromatic nature allows it to adopt well-defined chair and boat conformations, providing a rigid scaffold to orient substituents in precise three-dimensional space. This property is invaluable for optimizing drug-receptor interactions. Furthermore, the basic nitrogen atom of the piperidine ring can be readily functionalized and often serves as a key pharmacophoric element, improving aqueous solubility and forming critical salt-bridge interactions with biological targets.[6][7]
The Convergence: Piperidine Sulfonamides as a Unique Chemical Class
The strategic combination of the sulfonamide group and the piperidine ring creates a powerful class of molecules. The piperidine moiety can act as a versatile scaffold, allowing for the precise positioning of the sulfonamide group for optimal target engagement. Simultaneously, the sulfonamide can be tailored to interact with specific enzymatic pockets, such as the zinc-binding domain of metalloenzymes.[8] This synergistic pairing has led to the development of potent and selective agents across diverse therapeutic areas, including infectious diseases, oncology, and metabolic disorders.[6][9][10]
Early Discoveries and Serendipitous Breakthroughs
The Dawn of Sulfonamide Antibacterials
The history of sulfonamides is a landmark in medicine. In the 1930s, Gerhard Domagk's research at Bayer led to the discovery that a red dye, Prontosil, could cure streptococcal infections in mice.[2] It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to its active, colorless form: sulfanilamide.[1][2] This was the first class of synthetic drugs that could effectively treat systemic bacterial infections, heralding the beginning of the antibiotic era and saving countless lives.[11][12] The mechanism was later elucidated as the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.[13][14]
The Incorporation of the Piperidine Moiety
While the initial sulfonamide drugs were derivatives of sulfanilamide, medicinal chemists soon began exploring more complex structures to improve potency, selectivity, and pharmacokinetic properties. The piperidine ring, already recognized for its prevalence in natural alkaloids and its favorable drug-like properties, became an attractive building block.[6][7] The incorporation of piperidine rings allowed for the exploration of new chemical space and the development of sulfonamide drugs with activities extending beyond the antibacterial realm. This evolution marked a shift from serendipitous discovery to rational drug design, where specific structural motifs were deliberately combined to achieve a desired biological effect.
The Rise of Piperidine Sulfonamides in Modern Drug Discovery
Case Study: Targeting Bacterial Infections
The foundational antibacterial mechanism of sulfonamides remains a fertile ground for innovation. Modern research focuses on developing novel sulfonamides to combat resistant pathogens and for new applications, such as in agriculture.
-
Target and Rationale: Dihydropteroate synthase (DHPS) is an ideal antibacterial target because it is essential for bacterial survival but absent in humans, who acquire folate from their diet.[2][13] Piperidine sulfonamides are designed as structural mimics of the natural substrate, p-aminobenzoic acid (PABA), to competitively inhibit the DHPS enzyme.[6][14]
-
Structure-Activity Relationship (SAR): Research has shown that modifications to the piperidine ring and the aromatic portion of the sulfonamide can significantly impact antibacterial potency. For example, the length and nature of alkyl chains attached to the piperidine nitrogen can modulate lipophilicity, which is crucial for penetrating bacterial cell membranes.[6]
-
Experimental Workflow: Synthesis and Evaluation: A common workflow involves a multi-step synthesis to create a library of analogs, followed by in vitro screening. The antibacterial potency is typically determined using methods like the turbidimetric method to calculate the half-maximal effective concentration (EC₅₀) against various bacterial strains.[6]
Table 1: In Vitro Antibacterial Activity of Representative Piperidine Sulfonamides This table summarizes the EC₅₀ values for a series of synthesized piperidine sulfonamide compounds against plant pathogenic bacteria, demonstrating the scaffold's efficacy.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| C4 | Xanthomonas oryzae | 2.65 | [6] |
| A12 | Xanthomonas oryzae | 5.81 | [6] |
| A18 | Xanthomonas oryzae | 4.93 | [6] |
Case Study: Development of Anticancer Agents
The upregulation of matrix metalloproteinases (MMPs) is implicated in tumor growth, invasion, and metastasis, making them a key target for anticancer therapies.[9] Piperidine sulfonamides have been developed as potent MMP inhibitors.
-
Mechanism of Action: The sulfonamide group acts as a zinc-binding group, chelating the catalytic Zn²⁺ ion in the MMP active site. The piperidine ring serves as a scaffold to position other substituents into the enzyme's specificity pockets (like the S₁' pocket), thereby determining the inhibitor's potency and selectivity against different MMP isoforms.[9]
-
Lead Optimization and Pharmacokinetics: A significant challenge in drug development is achieving good oral bioavailability. Medicinal chemists systematically modify the piperidine ring, for instance, by changing the substituent on the nitrogen atom (e.g., from a secondary amine to N-methyl or N-propargyl derivatives), to optimize pharmacokinetic parameters like maximum concentration (Cₘₐₓ), half-life (t₁/₂), and bioavailability (BA).[9]
Table 2: Pharmacokinetic Parameters of α-Piperidine Sulfone Hydroxamate MMP Inhibitors This table illustrates how modifications to the piperidine nitrogen (R group) impact key pharmacokinetic parameters when dosed orally in rats, guiding the selection of clinical candidates.
| Compound ID | R Group | Cₘₐₓ (ng/mL) | t₁/₂ (h) | BA (%) | Reference |
| 27b | H | 2540 | 1.8 | 16.0 | [9] |
| 27c | Methyl | 12015 | 1.1 | 59.0 | [9] |
| 27e | Cyclopropyl | 15720 | 1.2 | 36.0 | [9] |
| 27g | Propargyl | 22882 | 1.2 | 35.5 | [9] |
Synthetic Strategies and Methodologies
The synthesis of piperidine sulfonamides is adaptable, but generally relies on robust and well-established chemical reactions. The specific route depends on the desired substitution pattern and the starting materials available.
Diagram: Retrosynthetic Analysis
A general retrosynthetic approach for a piperidine sulfonamide involves disconnecting the key amide or sulfonamide bond, tracing back to commercially available or readily synthesized building blocks like a substituted piperidine and a sulfonyl chloride.
Caption: A generalized retrosynthetic pathway for piperidine sulfonamides.
Experimental Protocol: Synthesis of a Representative Piperidine Sulfonamide
This protocol provides a detailed, self-validating methodology for the synthesis of a piperidine sulfonamide via amide coupling, a common and reliable strategy.[6][8]
Objective: To synthesize a N-substituted piperidine benzamide sulfonamide derivative.
Materials:
-
4-Sulfamoylbenzoic acid
-
Ethyl piperidine-4-carboxylate
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Hydrazine hydrate
-
Substituted isocyanate (e.g., Phenyl isocyanate)
-
Solvents: Dry Acetonitrile (CH₃CN), Absolute Ethanol (EtOH), Diethyl ether (Et₂O)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Step 1: Amide Coupling to Form the Piperidine Ester Intermediate.
-
To a solution of 4-sulfamoylbenzoic acid (1.0 eq) in dry acetonitrile, add EDCI (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add ethyl piperidine-4-carboxylate (1.0 eq) to the mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Causality: EDCI/HOBt is a classic peptide coupling system that efficiently forms the amide bond by creating a highly reactive O-acylisourea intermediate, minimizing side reactions and ensuring a high yield.
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Step 2: Hydrazinolysis to Form the Hydrazide Intermediate.
-
Remove the acetonitrile from the reaction mixture under reduced pressure.
-
Dissolve the resulting crude ester in absolute ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Causality: The large excess of highly nucleophilic hydrazine drives the reaction to completion, converting the stable ethyl ester into the more reactive hydrazide, which is essential for the next step.
-
Validation: The formation of a precipitate upon cooling often indicates successful product formation. The product can be collected by filtration.
-
-
Step 3: Reaction with Isocyanate to Form the Final Product.
-
Dissolve the hydrazide intermediate (1.0 eq) in absolute ethanol.
-
Add the desired substituted isocyanate (e.g., phenyl isocyanate, 1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Causality: The terminal nitrogen of the hydrazide is a potent nucleophile that readily attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage.
-
Validation: The final product often precipitates from the solution upon cooling.
-
-
Step 4: Purification and Characterization.
-
Collect the final solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to achieve high purity.
-
Confirm the structure and purity using:
-
Nuclear Magnetic Resonance (NMR): To verify the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).
-
-
Mechanism of Action and Pharmacological Profile
Molecular Interactions: The Folate Synthesis Pathway
The classic antibacterial action of sulfonamides is a textbook example of competitive enzyme inhibition. They directly interfere with the de novo folate biosynthesis pathway in bacteria.
Caption: Inhibition of the bacterial folate pathway by piperidine sulfonamides.
The structural similarity between piperidine sulfonamides and PABA allows them to bind to the active site of DHPS.[6] This binding is often stabilized by a network of hydrogen bonds and van der Waals interactions, effectively blocking the natural substrate and halting the production of folic acid, which leads to a bacteriostatic effect.[6][14]
Future Perspectives and Uncharted Territories
The piperidine sulfonamide scaffold is far from being fully exploited. Its inherent modularity—allowing for easy modification of the piperidine, the sulfonamide linker, and the aromatic/aliphatic groups—makes it an ideal starting point for library synthesis and high-throughput screening.
-
Emerging Applications: Beyond the established roles in antibacterial and anticancer research, piperidine sulfonamides are being actively investigated for a wide range of other diseases. This includes their potential as antiviral agents (including against HIV and Ebola), anti-diabetic agents (by inhibiting DPP-IV), and treatments for neurological disorders.[4][4][10]
-
Computational Chemistry: The future of piperidine sulfonamide design will heavily rely on computational tools. Molecular docking can predict binding modes and affinities, helping to prioritize which compounds to synthesize.[8] Quantitative Structure-Activity Relationship (QSAR) studies can identify key structural features that correlate with biological activity, guiding the rational design of more potent and selective next-generation drugs.
Conclusion: The Enduring Legacy and Future Promise
From their historical roots in the first wave of life-saving antibiotics to their current position as highly tailored therapeutic agents, the journey of sulfonamides is a testament to the power of medicinal chemistry. The incorporation of the piperidine ring has unlocked a vast chemical space, enabling the development of drugs with improved pharmacological profiles and novel mechanisms of action. The piperidine sulfonamide is not merely a historical artifact but a dynamic and clinically relevant scaffold with a promising future. As our understanding of disease biology deepens and our synthetic and computational tools become more sophisticated, we can expect this remarkable chemical class to yield even more innovative therapies for years to come.
References
- Piperidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [URL: https://www.ommegaonline.
- MedBound Hub. (2025). Sulfanamide History. [URL: https://medbound.com/hub/posts/sulfanamide-history/27670]
- Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409893/]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://medwinpublishers.com/JOBD/the-evolving-role-of-sulfonamides-in-medicine-and-drug-development-a-brief-review.pdf]
- Rosen, W. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536120/]
- Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10058448/]
- Decrescenzo, G., et al. (2003). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm020359f]
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? [URL: https://my.clevelandclinic.org/health/drugs/22115-sulfonamides]
- Improve Veterinary Education. (n.d.). History of Sulfonamides. [URL: https://improveinternational.
- Stern, E. S., & Watt, R. L. (1960). U.S. Patent No. 2,960,507. Google Patents. [URL: https://patents.google.
- Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268502/]
- Sulfonamide (medicine) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]
- Zotova, Y. I., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/17]
- Khan, M. T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. [URL: https://www.degruyter.com/document/doi/10.1515/revac-2021-0133/html]
- Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]
- KEGG PATHWAY Database. (2025). [URL: https://www.kegg.
- Kumar, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25627255/]
- Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=37_5_2]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medboundhub.com [medboundhub.com]
- 12. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Piperidine-3-sulfonamide hydrochloride
Title: Technical Whitepaper: Physicochemical Profiling of Piperidine-3-sulfonamide Hydrochloride
Executive Summary
This compound hydrochloride (CAS: 2322932-58-9 for the (S)-enantiomer) represents a high-value saturation-rich pharmacophore in modern drug discovery.[1] Unlike its aromatic counterpart (benzenesulfonamide), this scaffold offers increased three-dimensional complexity (
Chemical Identity & Structural Integrity
The distinction between the C-linked sulfonamide (target) and the N-linked sulfamic acid derivative is critical.[1] This guide focuses strictly on the carbon-linked sulfonamide at the 3-position of the piperidine ring.[1]
| Parameter | Specification |
| Chemical Name | This compound hydrochloride |
| CAS Number | 2322932-58-9 (S-isomer); 1240725-61-4 (Precursor Ref) |
| Molecular Formula | |
| Molecular Weight | 200.69 g/mol (Salt); 164.23 g/mol (Free Base) |
| SMILES | O=S(C1CNCCC1)(N)=O.[H]Cl |
| Chirality | Available as Racemate, (R)-, or (S)-enantiomers |
Structural Insight: The piperidine ring predominantly adopts a chair conformation. In the hydrochloride salt form, the secondary amine at position 1 is protonated, anchoring the crystal lattice via ionic interactions with the chloride counterion. The sulfonamide group at position 3 can adopt axial or equatorial orientations, though equatorial is thermodynamically favored to minimize 1,3-diaxial interactions.[1]
Physicochemical Properties
Ionization Profile (pKa)
Understanding the acid-base behavior is paramount for extraction and formulation.[1] The molecule possesses two ionizable centers:
-
Piperidine Nitrogen (
): A secondary aliphatic amine.[1] -
Sulfonamide Nitrogen (
): A primary sulfonamide.[1]
-
pKa1 (Piperidine
): ~11.0 – 11.2 (Strongly Basic).[1] -
pKa2 (Sulfonamide
): ~10.5 – 10.8 (Weakly Acidic).[1]
Implication: At physiological pH (7.4), the molecule exists almost exclusively as a mono-cation (protonated piperidine, neutral sulfonamide).[1] This ensures high aqueous solubility but requires pH adjustment >12 for extraction into organic solvents.
Solubility & Lipophilicity
The hydrochloride salt is highly polar, exhibiting negative LogP values.
| Solvent | Solubility (25°C) | Notes |
| Water | > 100 mg/mL | Highly soluble; forms stable aqueous solutions.[1] |
| DMSO | > 50 mg/mL | Suitable for biological assay stock solutions.[1] |
| Methanol | Soluble | Good solvent for recrystallization.[1] |
| DCM | Insoluble | Salt form precipitates; requires free-basing.[1] |
Solid-State Characteristics
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: Typically >200°C with decomposition (characteristic of small heterocyclic salts).
-
Hygroscopicity: Moderate.[1] The HCl salt can absorb atmospheric moisture; storage under desiccant is mandatory.
Synthesis & Manufacturing Logic
The synthesis of this compound hydrochloride presents a challenge in regioselectivity.[1] The most robust industrial route avoids direct chlorosulfonation of piperidine (which favors the
Protocol Overview:
-
Sulfonation: Conversion of 3-chloropyridine or pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride.[1]
-
Amidation: Reaction with ammonia to form pyridine-3-sulfonamide.[1]
-
Reduction: Catalytic hydrogenation (e.g.,
or ) of the pyridine ring to the piperidine.[1] -
Salt Formation: Treatment with anhydrous HCl in dioxane/ether.[1]
Figure 1: Strategic synthesis pathway via pyridine reduction to ensure regiochemical purity.
Analytical Characterization Protocols
To validate the identity and purity of the compound, the following multi-modal analysis is required.
Proton NMR ( -NMR) in
The spectrum in Deuterium Oxide will show distinct shifts due to the cationic nature of the ring.
-
3.6 - 3.4 ppm: Multiplets corresponding to the
and protons (adjacent to ).[1] -
3.1 - 3.0 ppm: Multiplet for the
proton (methine attached to sulfonyl).[1] -
2.2 - 1.5 ppm: Multiplets for
and methylene protons.[1] -
Note: The exchangeable protons (
and ) will likely not be visible or will be very broad in .[1] Run in DMSO- to observe the sulfonamide singlet (~7.0 ppm) and ammonium broad peak (~9.0 ppm).[1]
HPLC Method (Reverse Phase)
Due to high polarity, standard C18 gradients may result in elution at the void volume.[1]
-
Column: C18 Polar Embedded (e.g., Waters Atlantis T3) or HILIC column.[1]
-
Mobile Phase A: 0.1% TFA in Water (Ion pairing agent required for retention).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV is weak (lack of chromophore). Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) for robust detection.[1]
Mass Spectrometry
-
Mode: ESI Positive (
).[1] -
Expected Ion:
= 165.1 m/z (Free base mass + proton).[1] -
Fragmentation: Loss of
or may be observed at higher collision energies.
Handling, Stability & Safety
Storage Protocol:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; strictly keep dry.[1]
-
Shelf Life: 24 months if sealed properly.[1]
Safety Profile:
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Precaution: The sulfonamide moiety can cause allergic reactions in sensitized individuals (sulfa allergy).[1] Handle with gloves and in a fume hood.
References
-
PubChem. (2025).[1][3] this compound hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Perlovich, G. L., et al. (2013).[1] "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical Thermodynamics. (General reference for sulfonamide physicochemical trends).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. (Context for piperidine usage in FBDD).
Sources
The Piperidine Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The confluence of the piperidine ring and the sulfonamide functional group has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the piperidine sulfonamide core, elucidating its therapeutic potential across a spectrum of diseases. We will delve into the rationale behind its design, key structure-activity relationships, and its successful application in the development of novel therapeutic agents for oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the design and development of next-generation therapeutics.
Introduction: The Architectural Synergy of Two Pharmacophoric Pillars
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it an ideal building block for creating molecules that can effectively interact with biological targets.[1] The piperidine moiety is present in over twenty classes of pharmaceuticals, highlighting its significance in drug design.[1]
Parallel to this, the sulfonamide group (-S(=O)₂-NR₂), has a storied history in medicine, beginning with the discovery of the first synthetic antibacterial agents.[3] Beyond their antimicrobial properties, sulfonamides are integral to a wide array of drugs, including diuretics, hypoglycemic agents, and anticancer therapies.[4][5] The sulfonamide functional group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise spatial orientation of substituents, making it a powerful tool for modulating biological activity.[2]
The combination of these two pharmacophoric elements into the piperidine sulfonamide scaffold creates a molecular architecture with significant therapeutic potential. The piperidine ring provides a robust and tunable framework for orienting various substituents in three-dimensional space, while the sulfonamide group offers a key interaction point with biological targets and can influence the physicochemical properties of the molecule, such as solubility and membrane permeability. This synergistic combination has led to the development of a diverse range of bioactive molecules with applications in numerous therapeutic areas.
Synthetic Strategies: Constructing the Piperidine Sulfonamide Core
The synthesis of piperidine sulfonamide derivatives typically involves the coupling of a pre-formed piperidine ring with a sulfonyl chloride. Several established synthetic routes can be employed to access substituted piperidines, including the reduction of corresponding pyridine precursors, intramolecular cyclization reactions, and multi-component reactions.[1]
General Synthetic Workflow
A common and straightforward approach to synthesize piperidine sulfonamides involves the reaction of a piperidine derivative with an appropriately substituted sulfonyl chloride in the presence of a base.
Experimental Protocol: General Synthesis of N-Aryl/Alkylsulfonylpiperidines
-
Dissolution: Dissolve the desired piperidine derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Sulfonyl Chloride Addition: Add the corresponding aryl or alkyl sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired piperidine sulfonamide.
This versatile protocol allows for the generation of a library of piperidine sulfonamide derivatives by varying both the piperidine and the sulfonyl chloride starting materials.[2]
Therapeutic Applications: A Scaffold for Diverse Pathologies
The piperidine sulfonamide scaffold has demonstrated remarkable versatility, with derivatives showing potent activity in a wide range of therapeutic areas.
Neurodegenerative Diseases: Targeting Complexity with Multi-Functional Ligands
Neurodegenerative diseases such as Alzheimer's and Parkinson's are multifactorial disorders, making them challenging to treat with single-target agents.[6] The piperidine sulfonamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) that can simultaneously address multiple pathological pathways.[6]
-
Alzheimer's Disease: Piperidine sulfonamide derivatives have been designed as inhibitors of cholinesterases (ChE) and phosphodiesterase-8 (PDE8), enzymes implicated in the cognitive decline associated with Alzheimer's disease.[6][7] By combining a piperidine moiety with a sulfonamide group, researchers have developed compounds that also possess antioxidant properties and can activate the Nrf2-ARE pathway, offering a multi-pronged approach to combatting the complex pathology of Alzheimer's.[6]
-
Parkinson's Disease: The piperidine scaffold is a known pharmacophore for targeting monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[8] The incorporation of a sulfonamide group can enhance the inhibitory activity and improve the pharmacokinetic properties of these molecules.[4]
Signaling Pathway: Multi-Target Approach in Alzheimer's Disease
Caption: A diagram illustrating the multi-target approach of piperidine sulfonamide derivatives in Alzheimer's disease.
Oncology: A Scaffold for Novel Anticancer Agents
The piperidine sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of oxidative stress and the inhibition of key enzymes involved in cancer cell proliferation.
A library of N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines, and 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles, all containing a condensed piperidine sulfonamide moiety, has been synthesized and evaluated for anticancer activity.[9] Several of these compounds exhibited potent cytotoxic effects against various cancer cell lines, including leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung.[9] The mechanism of action for some of these compounds was found to be the induction of oxidative stress and depletion of glutathione in cancer cells.[9]
Table 1: Cytotoxicity of selected piperidine sulfonamides against K562 leukemia cells [9]
| Compound | EC50 (µM) |
| 21 | < 10 |
| 22 | < 10 |
| 23 | < 10 |
| 35 | < 10 |
| 41 | < 10 |
Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold
The sulfonamide moiety has a long-standing history in the treatment of bacterial infections.[3] The incorporation of a piperidine ring can enhance the antibacterial activity and broaden the spectrum of sulfonamide-based drugs.[2]
-
Antibacterial Activity: Piperidine sulfonamides have been shown to be effective against a range of bacteria.[10] The proposed mechanism of action for many sulfonamide-based antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds competitively inhibit DHPS, leading to the disruption of DNA synthesis and bacterial growth.[2]
Workflow: Screening for Antibacterial Activity
Caption: A simplified workflow for the initial screening of piperidine sulfonamide derivatives for antibacterial activity.
-
Antifungal and Antiviral Activity: The therapeutic potential of the piperidine sulfonamide scaffold extends to fungal and viral infections.[2][4][11] Derivatives have been identified with inhibitory activity against various fungal species.[2] Furthermore, piperidine-substituted sulfonamides have shown promise as antiviral agents, with activity reported against viruses such as the Marburg virus and avian paramyxovirus.[4]
Metabolic Diseases: Targeting Type 2 Diabetes
The piperidine sulfonamide scaffold has also been explored for the treatment of type 2 diabetes.[12] Derivatives have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[12] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control. One study reported a piperidine sulfonamide derivative with a potent DPP-IV inhibitory activity (IC50 = 41.17 nM).[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine sulfonamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the aromatic ring of the sulfonamide.
-
Substitution on the Piperidine Ring: The substitution pattern on the piperidine ring can significantly influence binding affinity and selectivity for the target protein. For example, in the context of anticancer activity, the fusion of the piperidine ring to an aromatic system, as seen in tetrahydroquinolines and tetrahydroisoquinolines, has proven to be a successful strategy.[9]
-
Substitution on the Sulfonamide Moiety: The substituents on the aryl ring of the sulfonamide group play a crucial role in modulating the electronic properties and steric bulk of the molecule, which in turn affects its interaction with the target. For instance, in the development of antibacterial agents, the presence of specific substituents on the aryl sulfonamide can enhance the binding to the active site of DHPS.[2]
Future Directions and Conclusion
The piperidine sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Refining SAR: Further exploration of the chemical space around the piperidine sulfonamide core to optimize potency, selectivity, and pharmacokinetic properties.
-
Novel Therapeutic Targets: Investigating the potential of this scaffold against new and emerging biological targets.
-
Advanced Drug Delivery: Developing novel formulations and drug delivery strategies to enhance the efficacy and reduce the side effects of piperidine sulfonamide-based drugs.
References
- Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Tre
- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
- Sulfonamide Scaffold Synthesis Methods: A Review.
- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed. (2022-01-12).
- Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023-04-04).
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. (2022-01-12).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Sulfonamides: The first synthetic antibacterial agents.
- Selected pharmaceutical structures containing piperidine scaffold.
- Antimicrobial and antioxidant activities of piperidine deriv
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. (2023-03-20).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-22).
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. (2022-12-21).
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed. (2022-12-21).
- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. (2015-01-27).
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- KEGG PATHWAY D
- Structure–activity relationship of piperidine derivatives with...
- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.
- (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
- Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. (2023-04-05).
- Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry. (2024-07-30).
- Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hekint.org [hekint.org]
- 4. Sulfonamides with Heterocyclic Periphery as Antiviral Agents | MDPI [mdpi.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 8. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Piperidine-3-sulfonamide
Abstract & Strategic Overview
Piperidine-3-sulfonamide is a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), serving as a critical scaffold for ion channel blockers and GPCR ligands. Its synthesis poses a specific challenge: the chemoselective reduction of the pyridine ring in the presence of a sulfonamide moiety .
Standard hydrogenation catalysts (e.g., Pd/C) are frequently poisoned by the sulfur atom's lone pairs, leading to stalled reactions or desulfonylation. This protocol details a robust, field-proven route utilizing Platinum(IV) Oxide (Adams' Catalyst) in acidic media. This method ensures protonation of the nitrogen species, mitigating catalyst poisoning and facilitating complete reduction under scalable conditions.
Retrosynthetic Analysis
The logical disconnection reveals Pyridine-3-sulfonic acid as the optimal starting material, leveraging the stability of the aromatic system for the initial functionalization before the challenging reduction step.
Figure 1: Retrosynthetic strategy prioritizing the reduction of the pyridine core as the final step to maintain stereochemical integrity and handle catalyst sensitivity.
Experimental Protocol
Phase 1: Synthesis of Pyridine-3-sulfonamide
Objective: Convert commercially available pyridine-3-sulfonic acid to the sulfonamide intermediate.
Reagents & Equipment[1][2][3][4]
-
Starting Material: Pyridine-3-sulfonic acid (CAS: 636-73-7)
-
Reagents: Phosphorus pentachloride (PCl₅), Ammonium hydroxide (28-30% NH₃), Dichloromethane (DCM).
-
Equipment: 3-neck round bottom flask, reflux condenser, ice bath, addition funnel.
Step-by-Step Procedure
-
Chlorination:
-
In a dry 3-neck flask under N₂ atmosphere, suspend Pyridine-3-sulfonic acid (10.0 g, 62.8 mmol) in anhydrous DCM (50 mL) or neat if using PCl₅ melt conditions.
-
Add PCl₅ (14.4 g, 69.1 mmol) portion-wise at 0°C. Caution: Exothermic reaction with HCl gas evolution.
-
Heat the mixture to reflux (oil bath ~140°C if neat, or DCM reflux) for 4 hours until the solid dissolves and gas evolution ceases.
-
In-Process Control (IPC): Aliquot quench in MeOH; check by LCMS for methyl ester formation (indicates acid chloride).
-
Remove excess POCl₃/solvent under reduced pressure to obtain crude Pyridine-3-sulfonyl chloride .
-
-
Ammonolysis:
-
Redissolve the crude sulfonyl chloride in dry DCM (100 mL) and cool to -10°C.
-
Slowly add Ammonium hydroxide (28%, 50 mL) or bubble anhydrous NH₃ gas for 30 minutes. Maintain internal temperature < 10°C.
-
Stir at room temperature for 2 hours.
-
Workup: Evaporate volatiles. Suspend the residue in minimal cold water (20 mL) and filter the precipitate. Recrystallize from Ethanol/Water.
-
Yield: Expect ~75-85% (white crystalline solid).
-
Data: ¹H NMR (400 MHz, DMSO-d₆) δ 9.01 (d, 1H), 8.80 (dd, 1H), 8.20 (dt, 1H), 7.65 (dd, 1H), 7.55 (s, 2H, NH₂).
-
Phase 2: Catalytic Hydrogenation (The Critical Step)
Objective: Reduce the pyridine ring to a piperidine ring without desulfonylation.
Mechanism & Rationale:
Sulfur is a catalyst poison. To overcome this, we use Platinum(IV) Oxide (PtO₂) in Glacial Acetic Acid . The acidic medium protonates the pyridine nitrogen (
Reagents & Equipment[1][2][3][4]
-
Substrate: Pyridine-3-sulfonamide (from Phase 1).
-
Catalyst: Platinum(IV) oxide (Adams' Catalyst). Note: Pd/C is NOT recommended due to rapid poisoning.
-
Equipment: High-pressure hydrogenation reactor (Parr autoclave or similar).
Step-by-Step Procedure
-
Loading:
-
In a reactor liner, dissolve Pyridine-3-sulfonamide (5.0 g, 31.6 mmol) in Glacial Acetic Acid (50 mL).
-
Add PtO₂ (0.5 g, 10 wt% loading). Safety: Add catalyst under inert gas (Ar/N₂) to avoid ignition of solvent vapors.
-
-
Hydrogenation:
-
Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).
-
Pressurize to 50 bar (approx. 725 psi) H₂.
-
Note on Pressure: While 50 bar is ideal for speed, the reaction proceeds at 4-5 bar (60-70 psi) on a standard Parr shaker but requires extended time (24-48h) and heating (50°C).
-
Stir vigorously at room temperature (or 50°C for lower pressures) for 12-16 hours.
-
-
Workup & Salt Formation:
-
Depressurize carefully. Filter the catalyst through a pad of Celite. Caution: Spent catalyst is pyrophoric; keep wet.
-
Concentrate the filtrate to remove acetic acid.
-
Dissolve the residue in Ethanol (20 mL) and add HCl in Dioxane (4M, 1.5 eq).
-
Precipitate the This compound hydrochloride salt by adding Diethyl Ether.
-
Filter and dry under vacuum.
-
Results & Characterization
Quantitative Summary
| Parameter | Phase 1 (Sulfonylation) | Phase 2 (Hydrogenation) |
| Reagent | PCl₅ / NH₃ | PtO₂ / H₂ / AcOH |
| Reaction Time | 4 hours | 16 hours |
| Temperature | Reflux / 0°C | 25°C - 50°C |
| Pressure | Atmospheric | 50 bar (High) / 5 bar (Low) |
| Typical Yield | 80% | 85-92% |
| Purity (HPLC) | >98% | >95% (as HCl salt) |
Analytical Validation
-
¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, H-3), 3.50 (m, 1H, H-2eq), 3.25 (m, 1H, H-6eq), 3.05 (m, 1H, H-2ax), 2.90 (m, 1H, H-6ax), 2.20 (m, 1H, H-4eq), 1.90 (m, 1H, H-5eq), 1.70 (m, 2H, H-4ax, H-5ax).
-
Mass Spectrometry (ESI+): Calculated for C₅H₁₂N₂O₂S [M+H]⁺: 165.06; Found: 165.1.
Troubleshooting & Optimization
Workflow Diagram
Figure 2: Operational workflow for the hydrogenation phase, highlighting critical decision points.
Common Pitfalls
-
Incomplete Reduction: Often caused by catalyst poisoning.
-
Solution: Ensure substrate is fully protonated (use glacial acetic acid). If reaction stalls, filter and add fresh catalyst (5 wt%).
-
-
Desulfonylation: Occurs at very high temperatures (>80°C).
-
Solution: Keep temperature moderate (25-50°C).
-
-
Safety (PCl₅): Evolution of POCl₃ byproducts requires a robust scrubber system.
References
-
Ebule, R., et al. (2019). "Piperidine synthesis: Methods and mechanisms." Journal of Organic Chemistry, 84(6), 3249. Link
-
Maegawa, T., Akashi, A., & Sajiki, H. (2006). "Efficient and practical hydrogenation of aromatic rings." Synlett, 2006(09), 1440-1442. Link
-
Despois, A., & Cramer, N. (2025). "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Catalysis, 8, 1-10. Link
-
Reddy, M. S., et al. (2025). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link
-
Kaiser, D., et al. (2019). "Bond-Forming and -Breaking Reactions at Sulfur(IV)." Chemical Reviews, 119(14), 8701–8780. Link
Sources
- 1. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comprehensive Characterization of Piperidine-3-sulfonamide: From Chiral Resolution to Structural Validation
Introduction: The "Polar Chiral" Challenge
Piperidine-3-sulfonamide is a high-value saturated heterocycle used extensively in Fragment-Based Drug Design (FBDD). As a scaffold, it offers high
-
High Polarity (LogP < 0): Causes elution in the void volume on standard C18 columns.
-
Chirality: The C3 position is a stereocenter, requiring enantiomeric purity assessment.
-
Weak Chromophore: The lack of conjugation limits UV sensitivity, mandating MS or CAD detection.
-
Amphoteric Nature: It possesses a basic secondary amine (piperidine) and a weakly acidic sulfonamide moiety.
This guide provides a validated workflow for the purity, chirality, and identity confirmation of this compound, moving beyond generic templates to address these specific molecular behaviors.
Physicochemical Profiling & Strategy
Before method development, the molecule's properties dictate the analytical platform.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 164.23 g/mol | Low mass requires low-mass cutoff settings on MS to avoid solvent noise. |
| LogP | ~ -0.3 (Hydrophilic) | Incompatible with standard C18. Requires HILIC or Aqueous Normal Phase. |
| pKa (Piperidine NH) | ~10.5 (Basic) | Causes peak tailing on silica; requires high pH or ionic suppression. |
| pKa (Sulfonamide) | ~10.0 (Weakly Acidic) | Can deprotonate at very high pH; affects retention in anion exchange. |
| UV Absorbance | < 210 nm (Weak) | UV is unreliable for trace impurities. MS or CAD is mandatory. |
Analytical Decision Tree
The following workflow illustrates the logic for selecting HILIC over RP-HPLC and SFC over Normal Phase LC.
Figure 1: Analytical Strategy Decision Tree highlighting the selection of HILIC and SFC based on molecular polarity and chirality.
Protocol A: Achiral Purity via HILIC-MS
Objective: Quantify chemical purity and identify polar impurities that co-elute in Reversed-Phase.
Why HILIC?
Standard C18 columns rely on hydrophobic interaction. This compound is too polar and will elute with the solvent front (
Method Parameters
-
Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (3.5 µm, 4.6 x 100 mm).
-
Rationale: Amide phases are more stable and show better peak shape for amines than bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Rationale: Low pH keeps the piperidine nitrogen protonated (
), ensuring interaction with the stationary phase while suppressing silanol activity.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 30°C.
-
Detection: ESI-MS (Positive Mode).
Gradient Table
| Time (min) | % A (Aq. Buffer) | % B (ACN) | Event |
| 0.0 | 5 | 95 | Initial Hold (High Organic = Weak Eluent in HILIC) |
| 2.0 | 5 | 95 | End Initial Hold |
| 10.0 | 40 | 60 | Linear Gradient (Elution of polar species) |
| 12.0 | 50 | 50 | Wash |
| 12.1 | 5 | 95 | Re-equilibration (Critical in HILIC) |
| 18.0 | 5 | 95 | End Run |
Critical Success Factor: HILIC requires longer equilibration times than RP-HPLC. Ensure at least 10 column volumes of re-equilibration to re-establish the water layer on the stationary phase.
Protocol B: Enantiomeric Resolution via SFC
Objective: Separate the (R) and (S) enantiomers.
Why SFC?
this compound has poor solubility in non-polar solvents (Hexane/Heptane) used in Normal Phase LC. Supercritical
Method Parameters
-
System: Agilent 1260 Infinity II SFC or Waters UPC².
-
Column: Chiralpak IG or AD-H (Amylose-based), 5 µm, 4.6 x 250 mm.
-
Rationale: The IG column (immobilized) allows for a wider range of solvents, but AD-H is the "gold standard" for amines.
-
-
Mobile Phase A:
(Supercritical). -
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) or Diethylamine (DEA).
-
Crucial Detail: The basic additive (IPAm) is mandatory . Without it, the secondary amine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.
-
-
Isocratic Elution: 20-30% B (Optimization required per column batch).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.[4]
Automated Screening Workflow (DOT Diagram)
Figure 2: SFC Method Development Screening Loop. Note the requirement for basic additives.
Protocol C: Structural Confirmation (NMR)
Objective: Confirm the structure and rule out sulfonamide N-alkylation vs. Piperidine N-alkylation during synthesis.
Solvent Selection:
Do NOT use
- : Analyte is likely insoluble.
-
: Exchangeable protons (Sulfonamide
and Piperidine ) will disappear. -
Recommended: DMSO-
. It ensures solubility and slows proton exchange, allowing observation of the distinct NH signals.
Key Spectral Features (1H NMR in DMSO- )
-
Sulfonamide Protons (
): Look for a broad singlet (integration 2H) around 6.8 - 7.2 ppm . This signal is diagnostic. -
Piperidine Amine (
): A broad singlet around 2.0 - 3.0 ppm (often overlaps with aliphatic signals) or shifted downfield if prepared as a salt (e.g., HCl salt shifts to ~8-9 ppm). -
Chiral Center (H-3): A multiplet around 2.8 - 3.2 ppm . Its splitting pattern (tt or qd) confirms the substitution pattern.
References
-
PubChem. (2025).[5][6][7] 1-Piperidinesulfonamide Compound Summary. National Center for Biotechnology Information. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196.[8] [Link]
-
Waters Corporation. (2024). Chiral Purification of Volatile Flavors and Fragrances by SFC. Application Note. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). The development of chiral separation methods in pharmaceutical industry: SFC strategy. Journal of Chromatography A, 1328, 85-97. [Link]
Sources
- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. afmps.be [afmps.be]
- 5. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
The Ascendancy of a 3D Scaffold: Piperidine-3-sulfonamide in Fragment-Based Drug Design
Introduction: Beyond Flatland in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, championing the principle that small, low-complexity molecules can serve as highly efficient starting points for the development of potent and selective drugs.[1] The success of FBDD is, however, critically dependent on the quality and diversity of the fragment library. For years, these libraries have been dominated by flat, aromatic, sp²-rich structures.[2] While effective, this "flatland" approach neglects the vast, unexplored chemical space of three-dimensional (3D) scaffolds.[3][4] The deliberate inclusion of 3D fragments is a strategic imperative to tackle challenging protein targets and unlock novel biological activities.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[5] Its saturated, non-planar nature provides an ideal foundation for creating 3D fragments.[6] When functionalized at the 3-position with a sulfonamide group, the resulting piperidine-3-sulfonamide scaffold emerges as a particularly compelling building block for FBDD. This guide provides a detailed exploration of the rationale, synthesis, and application of the this compound scaffold, offering researchers a comprehensive resource for leveraging its potential in their drug discovery campaigns.
Core Rationale: Why this compound?
The strategic advantage of the this compound scaffold lies in the synergistic combination of its constituent parts. This is not merely a random assortment of functional groups but a well-defined architecture that offers distinct benefits in a fragment-based context.
1. Defined Three-Dimensionality and Vectorial Diversity: The chair conformation of the piperidine ring projects substituents into distinct axial and equatorial orientations. The sulfonamide group at the 3-position, coupled with the nitrogen atom at the 1-position, creates well-defined vectors for chemical elaboration. This allows chemists to systematically explore the surrounding binding pocket of a target protein in three dimensions, a crucial element for optimizing fragment hits into potent leads.[3][4]
2. Physicochemical Properties Tuned for Drug Discovery: The piperidine ring itself offers a balance of hydrophilicity and lipophilicity.[7] The sulfonamide moiety is a versatile functional group with a pKa that can be modulated by substitution, influencing the overall charge state and solubility of the fragment.[8] This inherent tunability allows for the creation of fragments that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3) while possessing favorable pharmacokinetic properties.
3. Synthetic Tractability and Diversity: The this compound core is synthetically accessible, and its two key functional handles—the piperidine nitrogen and the sulfonamide nitrogen—can be readily and orthogonally functionalized. This allows for the rapid generation of a diverse library of fragments from a common core, a key requirement for efficient FBDD.[4]
Application Note 1: Synthesis of the this compound Scaffold
A robust and scalable synthetic route to the core scaffold is paramount for its use in FBDD. The following protocol outlines a logical and referenced pathway to N-protected this compound, starting from commercially available materials. The strategy involves the synthesis of a stable precursor, pyridine-3-sulfonyl chloride, followed by catalytic hydrogenation.
Protocol 1.1: Synthesis of Pyridine-3-sulfonyl Chloride
This precursor can be synthesized from 3-aminopyridine via a diazonium salt intermediate.[9][10]
Materials:
-
3-Aminopyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: Dissolve 3-aminopyridine in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by copper(I) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution, maintaining vigorous stirring. Allow the reaction to proceed at low temperature until nitrogen evolution ceases.
-
Work-up: Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.
Protocol 1.2: Hydrogenation to N-Boc-Piperidine-3-sulfonyl Chloride
The aromatic pyridine ring is reduced to a piperidine ring, and the secondary amine is protected in one pot.
Materials:
-
Pyridine-3-sulfonyl chloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Platinum(IV) oxide (PtO₂)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve pyridine-3-sulfonyl chloride in methanol.
-
Add Boc₂O to the solution.
-
Carefully add PtO₂ as the hydrogenation catalyst.
-
Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon of hydrogen) at a suitable pressure (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude N-Boc-piperidine-3-sulfonyl chloride can be purified by column chromatography.
Protocol 1.3: Formation of the this compound Core
The sulfonyl chloride is converted to the primary sulfonamide.
Materials:
-
N-Boc-piperidine-3-sulfonyl chloride
-
Ammonium hydroxide solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-piperidine-3-sulfonyl chloride in DCM and cool to 0 °C.
-
Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-piperidine-3-sulfonamide.
This N-protected core is now ready for the elaboration of a fragment library.
Application Note 2: Fragment Library Elaboration
The N-Boc-piperidine-3-sulfonamide scaffold provides two primary points for diversification: the piperidine nitrogen (after deprotection) and the sulfonamide nitrogen.
Workflow for Fragment Library Synthesis
Caption: Workflow for diversifying the this compound scaffold.
Application Note 3: Biophysical Screening Cascade for Fragment Hits
Given the typically weak binding affinities of fragments, a sensitive and robust biophysical screening cascade is essential for hit identification and validation.[10] A multi-stage approach using orthogonal techniques is highly recommended to eliminate false positives and build confidence in the identified hits.
The Three-Stage Screening Protocol
Caption: A robust three-stage biophysical screening cascade.
Protocol 3.1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, low-cost method to screen for fragment binding by measuring changes in protein thermal stability.
Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed upon thermal denaturation. Ligand binding typically stabilizes the protein, resulting in an increase in the melting temperature (ΔTₘ).
Procedure:
-
Preparation: Prepare a master mix containing the target protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Plating: Dispense the master mix into a 96- or 384-well PCR plate. Add individual fragment solutions from the this compound library to each well (final fragment concentration typically 100 µM - 1 mM). Include appropriate controls (e.g., protein + DMSO, known binder).
-
Measurement: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C at 1 °C/min) and monitor fluorescence at each temperature increment.
-
Analysis: The melting temperature (Tₘ) is the midpoint of the unfolding transition. A significant positive shift in Tₘ (ΔTₘ > 2-3 standard deviations from the mean of controls) indicates a potential hit.
| Parameter | Typical Value | Interpretation |
| Fragment Conc. | 200 µM | Balances solubility with detection of weak binding. |
| ΔTₘ Cutoff | > 1.5 °C | A statistically significant shift indicating stabilization. |
| Hit Rate | 1-5% | A typical hit rate for a primary fragment screen. |
Protocol 3.2: Hit Validation with NMR Spectroscopy
NMR methods provide direct evidence of binding and can filter out non-specific hits from the primary screen. Saturation Transfer Difference (STD) NMR is a powerful ligand-observed experiment.
Principle: The protein is selectively saturated with radiofrequency pulses. If a ligand is bound, this saturation is transferred to the ligand. The difference between a saturated and an off-resonance spectrum reveals which protons of the ligand are in close proximity to the protein.
Procedure:
-
Sample Prep: Prepare samples containing the target protein (typically 10-50 µM) and the fragment hit (typically 100-500 µM) in a deuterated buffer.
-
Acquisition: Acquire STD NMR spectra with on-resonance irradiation of protein signals and off-resonance irradiation as a control.
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain in the difference spectrum belong to the binding fragment. The intensity of the STD signals can provide information about the binding epitope.
Protocol 3.3: Hit Characterization with Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding, providing the dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Procedure:
-
Setup: Place the target protein in the sample cell and the fragment hit in the injection syringe.
-
Titration: Inject small aliquots of the fragment solution into the protein solution. Each injection causes a small heat change, which is measured by the instrument.
-
Analysis: Integrate the heat changes over time and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine Kₐ, ΔH, and n.
| Parameter | Value | Interpretation |
| Kₐ | 100 µM | A typical affinity for an initial fragment hit. |
| ΔH | -5 kcal/mol | An exothermic binding event, often enthalpy-driven. |
| n | ~1.0 | Indicates a 1:1 binding stoichiometry. |
Application Note 4: Structure-Based Drug Design and Hit-to-Lead Optimization
The ultimate validation of a fragment hit is the determination of its binding mode through X-ray crystallography or cryo-EM. The 3D structure of the protein-fragment complex is the roadmap for the hit-to-lead campaign.
Case Study: Hypothetical Kinase Inhibitor Program
Let's consider a hypothetical FBDD program targeting a protein kinase. A this compound fragment is identified as a hit.
1. Initial Hit:
-
Fragment: N-methyl-piperidine-3-sulfonamide
-
Binding: The crystal structure reveals the sulfonamide group forming a key hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors. The piperidine ring occupies a hydrophobic pocket, and the N-methyl group is a vector pointing towards the solvent-exposed region.
2. Structure-Guided Elaboration:
-
Fragment Growing: The N-methyl group is replaced with larger moieties designed to interact with residues in the solvent-exposed region, guided by the crystal structure. This can improve potency and selectivity.
-
Fragment Linking: If another fragment is found to bind in an adjacent pocket, the this compound fragment can be linked to it, creating a more potent, higher-affinity ligand.
Logical Flow of Hit-to-Lead Optimization
Caption: Iterative cycle of structure-guided hit-to-lead optimization.
Conclusion
The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. By moving beyond traditional flat fragments, it provides a pre-validated, synthetically tractable, and physicochemically sound starting point for exploring the 3D nature of protein binding sites. Its inherent vectorial diversity allows for systematic and rational drug design, increasing the probability of success in fragment-based campaigns. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to harness the full potential of this versatile 3D scaffold, paving the way for the discovery of novel and effective therapeutics.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.
-
Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents.
-
A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available at: [Link]
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents.
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents.
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. Available at: [Link]
-
Fragment-based approaches to the discovery of kinase inhibitors - PubMed. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 10. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Application Note: Elucidating the Enzyme Inhibition Kinetics of Piperidine-3-Sulfonamide Derivatives
Introduction: The Therapeutic Potential of Piperidine-3-Sulfonamide Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] When functionalized with a sulfonamide group at the 3-position, this chemical motif gives rise to a class of compounds with significant and diverse enzyme inhibitory properties. Sulfonamides are renowned for their ability to target a variety of enzymes, with carbonic anhydrases (CAs) being a classic example.[2][3] The piperidine ring, with its conformational flexibility and opportunities for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, this compound derivatives are being actively investigated for a range of therapeutic applications, including but not limited to, anticancer agents, diuretics, antiepileptics, and treatments for glaucoma.[4][5]
Understanding the kinetic parameters of how these molecules interact with their target enzymes is paramount in the drug discovery and development process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the enzyme inhibition kinetics of this compound derivatives. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a representative enzyme class (carbonic anhydrases), and outline the necessary data analysis to characterize the inhibitory mechanism.
Core Principles of Enzyme Inhibition Kinetics
Before proceeding to the experimental protocol, it is crucial to understand the fundamental types of reversible enzyme inhibition. The mechanism of inhibition dictates how the inhibitor affects the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[6]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Km, but Vmax remains unchanged at saturating substrate concentrations.[6]
-
Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding is independent of substrate binding. This reduces the Vmax, but the Km remains unchanged.[6]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vmax and Km.[6]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in Km.[7][8]
The determination of these parameters and the mode of inhibition are critical for structure-activity relationship (SAR) studies and lead optimization.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the enzyme inhibition kinetics of a this compound derivative.
Caption: Workflow for determining enzyme inhibition kinetics.
Detailed Protocol: Inhibition of Human Carbonic Anhydrase II (hCA II)
This protocol provides a detailed methodology for assessing the inhibition of a well-characterized carbonic anhydrase isozyme, hCA II, by this compound derivatives. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically.[3]
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitor: this compound derivative of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
Organic Solvent: DMSO for dissolving the substrate and test compounds
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm; calibrated pipettes.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water and adjusting the pH with HCl.[3] Rationale: This buffer system provides a stable pH environment optimal for hCA II activity.
-
hCA II Stock Solution (1 mg/mL): Dissolve lyophilized hCA II in cold Assay Buffer. Aliquot into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
hCA II Working Solution: On the day of the assay, dilute the stock solution with cold Assay Buffer to the desired final concentration (e.g., 2 µg/mL). Rationale: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.[3] Rationale: p-NPA is susceptible to hydrolysis, so a fresh stock solution is critical for reproducible results.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the this compound derivatives and acetazolamide in DMSO.
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid effects on enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Test Wells: Assay Buffer, hCA II Working Solution, and varying concentrations of the this compound derivative.
-
Positive Control Wells: Assay Buffer, hCA II Working Solution, and varying concentrations of acetazolamide.
-
Enzyme Control Wells (No Inhibitor): Assay Buffer, hCA II Working Solution, and an equivalent volume of DMSO (vehicle).
-
Blank Wells (No Enzyme): Assay Buffer and the highest concentration of the test compound.
-
-
Pre-incubation: Pre-incubate the plate at room temperature (or the desired assay temperature, e.g., 25°C) for 15 minutes. Rationale: This allows for the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells. The final concentration of p-NPA will depend on the experimental design (for IC50 determination, a concentration close to the Km is often used; for mechanistic studies, a range of concentrations is necessary).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with readings taken every 15-30 seconds.
Data Analysis and Interpretation
Determination of Initial Velocity (V₀)
For each well, plot the absorbance at 405 nm against time. The initial velocity (V₀) is the slope of the linear portion of this curve.[10] This can be determined using the data analysis software provided with the microplate reader or external software packages like GraphPad Prism or R.[11]
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Determination of Inhibition Type and Kᵢ
To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.[12]
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
For a more accurate determination of Km and Vmax, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).[6] The pattern of the lines on the Lineweaver-Burk plot is indicative of the inhibition type:
-
Competitive: Lines intersect on the y-axis.
-
Noncompetitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. For other inhibition types, more complex analyses and global nonlinear regression fitting are recommended for accurate Kᵢ determination.[13]
Data Presentation
Summarize the kinetic parameters in a clear and concise table for easy comparison of different this compound derivatives.
| Compound ID | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| Derivative 1 | |||
| Derivative 2 | |||
| Acetazolamide | Competitive |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The inclusion of a known, well-characterized inhibitor like acetazolamide serves as a positive control, ensuring the assay is performing as expected. The determination of kinetic parameters should be performed in replicate (n≥3) to ensure statistical validity. Furthermore, the consistency of the results across different substrate and inhibitor concentrations provides confidence in the determined mechanism of action.
Conclusion
The study of enzyme inhibition kinetics is a critical component of modern drug discovery. This application note provides a robust framework for the characterization of this compound derivatives as enzyme inhibitors. By understanding the underlying principles and meticulously following the outlined protocols, researchers can generate high-quality, reproducible data that will guide the development of novel and effective therapeutics.
References
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). National Institutes of Health.
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
-
Brune, W., Fabris, J. D., de Oliveira, A. C., Oliveira, T. T., & Nagem, T. J. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]
-
A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. (2025). PubMed. Retrieved from [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). National Institutes of Health. Retrieved from [Link]
-
Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (n.d.). PubMed. Retrieved from [Link]
-
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. (2020). Retrieved from [Link]
-
Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. (2025). ResearchGate. Retrieved from [Link]
-
Analysis of kinetic data for irreversible enzyme inhibition. (2025). ResearchGate. Retrieved from [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). PubMed. Retrieved from [Link]
-
Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics Data Analysis - Enzyme Kinetics. (2022). YouTube. Retrieved from [Link]
-
Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. (2013). Asian Journal of Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025). ACS Publications. Retrieved from [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
-
Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. (n.d.). PubMed. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Khan Academy [khanacademy.org]
- 7. Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Modular Approach to the Synthesis of N-Aryl Piperidine-3-Sulfonamides
Abstract: The N-aryl piperidine sulfonamide scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent γ-secretase inhibitors for Alzheimer's disease and androgen receptor antagonists for prostate cancer therapy.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of N-aryl piperidine-3-sulfonamides, designed for researchers in drug discovery and process development. We detail a robust, two-stage synthetic strategy involving the initial formation of a protected piperidine-3-sulfonamide intermediate, followed by a highly efficient palladium-catalyzed Buchwald-Hartwig N-arylation. The causality behind critical experimental choices, optimization parameters, and troubleshooting strategies are discussed to ensure reliable and reproducible execution.
Strategic Overview: Retrosynthetic Analysis
A successful synthesis of the target scaffold hinges on a logical and efficient bond-forming strategy. Our retrosynthetic analysis identifies two key disconnections: the C-N bond between the aryl group and the piperidine nitrogen, and the S-N bond of the sulfonamide. This leads to a modular approach, allowing for late-stage diversification of the aryl substituent. The most reliable forward synthesis involves first constructing the this compound core, followed by N-arylation.
Caption: Retrosynthetic pathway for N-Aryl this compound.
Overall Synthetic Workflow
The protocol is structured in two primary stages. The first stage focuses on the synthesis of a key intermediate, N-Boc-piperidine-3-sulfonamide. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the sulfonylation conditions and its straightforward removal under acidic conditions if required, or its direct use in the subsequent N-arylation step. The second stage achieves the crucial C-N bond formation via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[3][4][5]
Caption: High-level overview of the two-stage synthetic protocol.
Detailed Experimental Protocols
Stage 1: Synthesis of N-Boc-Piperidine-3-Sulfonamide Intermediate
This stage involves the protection of a suitable piperidine precursor followed by sulfonylation. The protocol described here starts from a commercially available piperidine-3-amine derivative.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Stoichiometry |
| 1-Boc-piperidine-3-amine | C₁₀H₂₀N₂O₂ | 200.28 | 1.0 eq |
| Aryl Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | C₆H₅ClO₂S | 176.62 | 1.1 eq |
| Triethylamine (TEA) or Pyridine | (C₂H₅)₃N | 101.19 | 2.0 - 3.0 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
3.2. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-Boc-piperidine-3-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (or pyridine, 2.5 eq) to the stirred solution.
-
Rationale: An excess of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
-
-
Sulfonyl Chloride Addition: Dissolve the aryl sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Rationale: Slow, cooled addition is critical to control the exotherm of the reaction and minimize the formation of potential side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-Boc-piperidine-3-sulfonamide intermediate.
Stage 2: Buchwald-Hartwig N-Arylation
This protocol is a general method for the palladium-catalyzed coupling of the sulfonamide intermediate with various aryl halides. Optimization of the ligand, base, and temperature may be required for specific substrates, especially for less reactive aryl chlorides or sterically hindered partners.
3.2. Materials and Reagents
| Reagent | Role | Typical Loading/Stoichiometry | Notes |
| N-Boc-piperidine-3-sulfonamide | Amine Source | 1.0 eq | From Stage 1 |
| Aryl Halide (Ar-X, X=Br, I) | Aryl Source | 1.2 eq | Aryl chlorides may require more active catalysts/ligands. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precatalyst | 1-5 mol % | Tris(dibenzylideneacetone)dipalladium(0) is often preferred. |
| Xantphos or RuPhos | Ligand | 2-10 mol % | Ligand choice is critical for reaction efficiency.[6] |
| NaOtBu or Cs₂CO₃ | Base | 1.5 - 2.0 eq | Sodium tert-butoxide is a strong, non-nucleophilic base. |
| Toluene or Dioxane | Solvent | Anhydrous, Degassed | Solvent must be free of oxygen and water. |
3.3. Step-by-Step Protocol
-
Inert Atmosphere Setup: In a glovebox or under a strong flow of nitrogen/argon, add the N-Boc-piperidine-3-sulfonamide intermediate (1.0 eq), aryl halide (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), ligand (e.g., Xantphos, 4 mol %), and base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk tube or reaction vial.
-
Rationale: The catalytic cycle involves Pd(0) species that are highly sensitive to oxygen. Maintaining strictly anaerobic and anhydrous conditions is paramount for catalytic activity and reproducibility.
-
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) to the vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Rationale: Heating is required to promote oxidative addition and reductive elimination steps in the catalytic cycle. The optimal temperature depends on the reactivity of the aryl halide.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the final N-aryl this compound product.
Characterization
The identity and purity of the final compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[7][8]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in N-Arylation | 1. Inactive catalyst (oxygen/moisture contamination).2. Suboptimal ligand/base combination.3. Low reactivity of aryl halide (e.g., Ar-Cl). | 1. Ensure all reagents and solvents are anhydrous and degassed. Use Schlenk techniques or a glovebox.2. Screen alternative ligands (e.g., RuPhos, SPhos) and bases (K₃PO₄, Cs₂CO₃).3. For Ar-Cl, use a more active catalyst system (e.g., a G3-palladacycle precatalyst) and higher temperatures. |
| Diarylation Side Product | Arylation occurs on both the piperidine nitrogen and the sulfonamide nitrogen. | This is generally not observed with Buchwald-Hartwig conditions on N-alkyl sulfonamides, but if seen, using a bulkier ligand or a less reactive base might improve selectivity. |
| Incomplete Reaction | 1. Insufficient heating or reaction time.2. Steric hindrance from substrates. | 1. Increase reaction temperature (up to 120 °C in toluene) and/or extend the reaction time.2. Increase catalyst and ligand loading (up to 10 mol %). |
References
- Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. (2025). Journal of Medicinal Chemistry.
- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2023). Organic & Biomolecular Chemistry.
- Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (2022). ChemRxiv.
- Intramolecular Buchwald–Hartwig N -arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2023). Organic & Biomolecular Chemistry.
- Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. (2025). Benchchem.
- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022).
- 3D-QSAR, Synthesis and Evaluation of Novel Piperidinylaminomethyl Aryl Sulfonamides with Memory Enhancing Activity. (2016). JSciMed Central.
- Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum.
- A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Publishing.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
- A Modular and Diastereoselective 5+1 Cyclization Approach to N-(Hetero)Aryl Piperidines. ChemRxiv.
Sources
- 1. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR, Synthesis and Evaluation of Novel Piperidinylaminomethyl Aryl Sulfonamides with Memory Enhancing Activity [jscimedcentral.com]
Troubleshooting & Optimization
improving yield of Piperidine-3-sulfonamide reactions
Executive Summary: The "Yield Trap"
Synthesizing Piperidine-3-sulfonamides presents a unique "yield trap" compared to their aromatic counterparts (benzene sulfonamides). The piperidine ring's secondary amine is nucleophilic and basic, leading to self-coupling or catalyst poisoning, while the C3 position is electronically deactivated towards direct electrophilic substitution.
The Golden Rule: Do not attempt direct chlorosulfonation (e.g.,
This guide focuses on the two most robust industrial routes:
-
Route A (Recommended): Oxidative Chlorination of 3-Mercaptopiperidine derivatives.
-
Route B (Alternative): Hydrogenation of Pyridine-3-sulfonamides.
Module 1: Route Selection & Strategy
Before starting, verify your precursor strategy. 80% of yield failures occur because the wrong route was chosen for the specific substitution pattern.
Decision Matrix
| Feature | Route A: Thiol Oxidation | Route B: Pyridine Reduction |
| Precursor | 3-Bromo- or 3-Hydroxypiperidine (N-protected) | Pyridine-3-sulfonyl chloride |
| Chirality | Maintained (Stereospecific displacement) | Lost (Racemic reduction usually) |
| Key Reagents | KSAc, then NCS/HCl or | |
| Risk Factor | Over-oxidation; Protecting group stability | Catalyst poisoning; Sulfonamide cleavage |
| Best For | Chiral targets; Complex N-substituents | Racemic scaffolds; Simple N-alkyls |
Module 2: The Critical Step – Oxidative Chlorination
(Targeting Route A users)
The conversion of a thiol (or thioacetate) to a sulfonyl chloride is the most yield-sensitive step. The "NCS/HCl" method is superior to chlorine gas for lab-scale (<100g) synthesis due to stoichiometric control.
Standard Operating Procedure (SOP-A1): NCS/HCl Method
Reference: Nishiguchi, A. et al. Synthesis 2006.
-
Preparation: Dissolve N-Boc-3-(acetylthio)piperidine in Acetonitrile (
). -
Cooling: Cool to < 10°C. Critical: Higher temps promote hydrolysis.
-
Reagent A: Add N-Chlorosuccinimide (NCS) (4.0 equiv).
-
Reagent B: Add 2M HCl (aq) (0.5 equiv) dropwise.
-
Note: The HCl is catalytic for generating
in situ.
-
-
Quench: Dilute with water and extract immediately with DCM.
Troubleshooting Guide: Oxidative Chlorination
Figure 1: Decision tree for diagnosing low yields during the oxidative chlorination step.
Technical Insight:
The mechanism involves the formation of a sulfenyl chloride intermediate (
Module 3: Amidation (Coupling) Optimization
Once you have the Piperidine-3-sulfonyl chloride, you must couple it with your amine immediately. These intermediates are less stable than aryl sulfonyl chlorides.
Protocol: The "Anhydrous Scavenger" Method
Avoid Schotten-Baumann (aqueous base) conditions if your sulfonyl chloride is unstable.
-
Solvent: Anhydrous DCM or THF.
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv).
-
Additive (Optional): DMAP (0.1 equiv) can accelerate sluggish amines but increases hydrolysis risk if wet.
-
Temperature: 0°C to RT.
Data: Solvent Effects on Yield
| Solvent System | Base | Yield (Avg) | Notes |
| DCM (Anhydrous) | TEA | 88% | Standard recommendation. |
| THF/Water (1:1) | 65% | Hydrolysis competes with amine. | |
| Pyridine | Pyridine | 72% | Difficult workup; pyridine can nucleophilically attack. |
Module 4: Isolation & Purification
Piperidine-3-sulfonamides are amphoteric (zwitterionic) if the piperidine nitrogen is deprotected. They can be trapped in the aqueous layer during extraction.
Self-Validating Workup:
-
pH Check: If your product has a free sulfonamide (
) and a free amine, the Isoelectric Point (pI) is likely between pH 5 and 7. -
Extraction Rule:
-
N-Protected Form: Extract at neutral pH.
-
Deprotected Form: Do not extract. Evaporate to dryness and use ion-exchange chromatography (SCX-2 columns) or reverse-phase prep-HPLC.
-
Frequently Asked Questions (FAQs)
Q1: Why am I losing the N-Boc group during the NCS/HCl oxidation?
A: While NCS/HCl is milder than
-
Fix: Switch to N-Cbz (Carboxybenzyl), which is stable to these acidic oxidation conditions. Alternatively, buffer the reaction with solid
immediately upon completion before workup.
Q2: My sulfonyl chloride shows multiple spots on TLC. Is it decomposing?
A: Likely yes. Aliphatic sulfonyl chlorides are prone to Desulfonylation (loss of
-
Fix: Do not isolate or store the sulfonyl chloride. Use a "Telescoped" process: Add the amine and base directly to the oxidative chlorination mixture (after quenching the oxidant) or perform a rapid extraction and immediate coupling.
Q3: Can I use Hydrogen Peroxide (
-
Protocol: Add
dropwise to a mixture of thiol and (30%) at -10°C.
Q4: I need a chiral piperidine-3-sulfonamide. Which route preserves stereochemistry? A: You must use Route A (Thiol Oxidation) starting from chiral 3-hydroxypiperidine (converting OH -> OMs -> SAc with inversion).
-
Warning: Route B (Pyridine reduction) generally yields racemates unless expensive chiral Rhodium catalysts are used.
References
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[2][3] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[3][4] Synthesis, 2006(24), 4131–4134.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. Journal of Organic Chemistry, 74(24), 9287–9291.
-
Wright, S. W., et al. (2006). Catalyst Selection for the Reduction of Pyridine-3-sulfonamides. Tetrahedron Letters, 47(18), 3117-3119.
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides.
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piperidine-3-Sulfonamide Purification
Introduction: The "Amphoteric" Trap
Purifying Piperidine-3-sulfonamide presents a unique convergence of chemical challenges. You are dealing with a molecule that is amphoteric : it possesses a basic secondary amine (
This dual nature leads to three common failure modes in standard workflows:
-
Irreversible Adsorption: The basic amine interacts strongly with acidic silanols on standard silica, causing severe tailing or total mass loss.
-
Solubility Paradox: The molecule is too polar for standard non-polar solvents (Hexane/EtOAc) but often too soluble in water for easy extraction during workup.
-
Stereochemical Complexity: The C3 chiral center creates enantiomers (R/S) that are chemically identical in an achiral environment, requiring specialized resolution techniques.
This guide provides field-proven protocols to navigate these challenges, moving from crude cleanup to high-purity chiral resolution.
Module 1: Achiral Purification (The "Sticky" Amine Problem)
The Issue: Your crude reaction mixture streaks across the TLC plate, and flash chromatography yields broad, tailing peaks with poor recovery.
The Causality: Standard silica gel (
Protocol A: The "Basified" Mobile Phase (Flash Chromatography)
Best for: Crude reaction mixtures < 5g.
Reagents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (
, 28-30% aq solution)
Step-by-Step:
-
Prepare Mobile Phase B: Mix DCM:MeOH:NH4OH in a ratio of 89:10:1 .
-
Note: The
competes for silanol sites, effectively "blocking" them from the piperidine amine.
-
-
Equilibration: Flush the silica cartridge with 5 column volumes (CV) of DCM containing 1% Triethylamine (TEA) or 1%
. This pre-saturates the silica surface. -
Gradient Run:
-
0-5 min: 100% DCM (elutes non-polar impurities).
-
5-20 min: 0% to 50% Mobile Phase B (Linear gradient).
-
Target Elution: The sulfonamide typically elutes when the MeOH concentration reaches 3-5%.
-
Validation: Check fractions with TLC using staining (Ninhydrin or Potassium Permanganate). UV visualization may be weak if the sulfonamide lacks an aromatic chromophore.
Module 2: Chiral Resolution (The Isomer Problem)
The Issue: You have a racemic mixture of (R)- and (S)-piperidine-3-sulfonamide. Standard HPLC shows a single peak.
The Causality: Enantiomers have identical physical properties in achiral environments. Separation requires a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the analytes.
The Solution: Supercritical Fluid Chromatography (SFC) is the gold standard here.
-
Why? The low viscosity and high diffusivity of supercritical
allow for faster mass transfer than HPLC. Crucially, the basic amine functionality is less prone to peak broadening in SFC due to the suppression of ionization in the non-polar environment [1].
Protocol B: SFC Method Development Screening
Best for: Resolving enantiomers with >99% ee.
Recommended Column Chemistry:
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG).
-
Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC, OZ).
SFC Screening Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | Non-polar backbone. | |
| Mobile Phase B | MeOH + 0.2% Isopropylamine (IPAm) | Critical: Basic additive suppresses non-specific interactions. |
| Gradient | 5% to 55% B over 5 mins | Rapid polarity scan. |
| Back Pressure | 120-150 bar | Maintains supercritical density. |
| Temperature | 35°C - 40°C | Standard operating range. |
Visual Workflow: Chiral Method Development
Module 3: Classical Resolution (Scale-Up)
The Issue: Preparative chromatography is too expensive for multi-gram scale-up.
The Solution: Diastereomeric Salt Crystallization . By reacting the racemate with an enantiopure acid, you create diastereomeric salts (e.g., R-amine/R-acid vs S-amine/R-acid) which have different solubilities [2].
Protocol C: Tartaric Acid Resolution
-
Stoichiometry: Dissolve 1 equivalent of racemic this compound in hot Ethanol (EtOH).
-
Addition: Add 0.5 to 1.0 equivalent of (L)-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid) dissolved in hot EtOH.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate.
-
Troubleshooting: If an oil forms ("oiling out"), reheat and add a drop of water or seed with a pure crystal if available.
-
-
Filtration: Filter the precipitate. This is typically the diastereomeric salt of one enantiomer.
-
Free Basing: Suspend the salt in DCM and treat with 1N NaOH. Separate the organic layer to recover the enantiopure free base.
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" during crystallization. What is happening?
A: This indicates the solution is supersaturated or the polarity gap between your solute and solvent is too wide. [1] * Fix: Re-dissolve by heating. Add a "bridging solvent" (e.g., if using EtOH/Hexane, add a small amount of EtOAc). Alternatively, scratch the glass surface to induce nucleation or use a seed crystal.
Q2: I see "ghost peaks" or carryover in my SFC runs.
A: Basic amines adsorb strongly to the stainless steel frit or injector loop.
Fix: Increase the amine additive (IPAm or DEA) in your co-solvent to 0.5%. Implement an injection wash cycle with MeOH containing 1% Formic Acid between runs to strip the lines (ensure this wash solvent doesn't enter the column if using acid-sensitive phases).
Q3: Can I use HPLC instead of SFC?
A: Yes, but it is often challenging for this specific scaffold.
Protocol: Use a Chiralpak IG column (immobilized phase) which tolerates harsh solvents.
Mobile Phase: Hexane:EtOH:DEA (80:20:0.1). The immobilized phase prevents column bleeding often seen with coated phases when using amine modifiers in normal phase.
Summary Data Table: Purification Strategy
| Method | Target Scale | Key Advantage | Major Limitation |
| Flash (Basified) | 100mg - 10g | Cheap, removes bulk impurities. | No chiral separation. |
| Prep SFC | 10mg - 50g | High speed, low solvent waste, excellent for amines. | High equipment cost. |
| Salt Resolution | > 50g | Scalable, low tech. | Requires trial-and-error for solvent selection.[1] |
| Reverse Phase HPLC | < 100mg | Good for final polishing (removes salts). | Difficult to recover compound from aqueous fractions. |
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 906(1-2), 379-397. Link
Sources
Technical Support Center: Optimizing the Aqueous Solubility of Piperidine-3-sulfonamide
Welcome to the technical support center dedicated to addressing the solubility challenges of Piperidine-3-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to systematically enhance the aqueous solubility of your compound, a critical step for reliable biological screening and preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound possesses two key functional groups that dictate its physicochemical properties and, consequently, its aqueous solubility:
-
The Piperidine Ring: This is a basic moiety due to the lone pair of electrons on the nitrogen atom. The pKa of a protonated piperidine ring is typically around 11.22.[1] This means that at physiological pH (~7.4), the piperidine nitrogen will be predominantly in its protonated, cationic form.
-
The Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is acidic. The acidity of the sulfonamide proton can be influenced by substituents, with electron-withdrawing groups increasing acidity.[2][3]
The presence of both a basic and an acidic center means that this compound is an amphoteric molecule and can exist as a zwitterion at a certain pH range. The overall solubility is a complex interplay between the ionization state of these two groups. A predicted LogP value for (S)-piperidine-3-sulfonamide hydrochloride is -0.5513, suggesting it is likely to be hydrophilic.[4]
Q2: How does pH impact the solubility of this compound?
A2: The pH of the aqueous medium is a critical determinant of the solubility of this compound due to its amphoteric nature. The molecule's net charge changes with pH, which in turn affects its interaction with water molecules.
-
Low pH (Acidic): At a pH significantly below the pKa of the sulfonamide group, the sulfonamide will be neutral, while the piperidine nitrogen will be protonated (cationic). The molecule will carry a net positive charge, and its salt form is expected to have higher solubility.
-
Isoelectric Point (pI): At a specific pH, the pI, the net charge of the molecule will be zero, as the positive charge on the piperidinium ion is balanced by the negative charge on the sulfonamide anion. Zwitterions can sometimes exhibit lower solubility at their pI due to strong intermolecular electrostatic interactions in the solid state.
-
High pH (Basic): At a pH significantly above the pKa of the piperidine nitrogen, the piperidine will be in its neutral free base form, while the sulfonamide will be deprotonated (anionic). The molecule will carry a net negative charge, and its salt form should be soluble.
A thorough pH-solubility profile is essential to identify the pH of minimum and maximum solubility, which is invaluable for designing appropriate formulation strategies.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: It is crucial to distinguish between kinetic and thermodynamic solubility as they provide different insights into your compound's behavior:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it starts to precipitate out of a solution, typically when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[5] Kinetic solubility measurements often yield higher values than thermodynamic solubility because the compound may exist in a supersaturated or amorphous state for a period.[6] This measurement is useful for high-throughput screening in early drug discovery to flag potential solubility issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours or more).[5][7] Thermodynamic solubility is a more accurate representation of the compound's intrinsic solubility and is critical for lead optimization and formulation development.
For a comprehensive understanding, it is advisable to determine both. Kinetic solubility can be used for initial screening, while thermodynamic solubility provides the definitive data needed for further development.
Troubleshooting Guide: Common Solubility Issues
This section addresses common problems encountered during the handling and testing of this compound derivatives.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.
This is a frequent challenge for compounds with low aqueous solubility. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing compound precipitation upon dilution.
Detailed Explanation:
-
Final DMSO Concentration: Many biological assays are sensitive to organic solvents. Aim for a final DMSO concentration of 1% or lower. If your initial dilution results in a higher concentration, this should be your first point of optimization.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent polarity can help keep the compound in solution.[8]
-
Co-solvents and Solubilizers: If precipitation persists, consider incorporating a small percentage of a water-miscible organic co-solvent like ethanol or a non-ionic surfactant in your aqueous buffer. For compounds with suitable structural features, cyclodextrins can be effective at forming inclusion complexes to enhance solubility.
Issue 2: My compound has low and inconsistent solubility results across different experiments.
This variability can stem from several factors related to the solid-state properties of your compound and the experimental conditions.
Troubleshooting Steps:
-
Characterize the Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound exists in different polymorphic forms or as a hydrate/solvate. Different solid forms can have significantly different solubilities.
-
Equilibration Time: Ensure you are allowing sufficient time for the solubility measurement to reach equilibrium, especially for thermodynamic solubility. For poorly soluble compounds, this can take 24-72 hours.
-
Control of Experimental Parameters: Maintain consistent temperature, pH, and agitation speed across all experiments. Solubility is highly sensitive to these parameters.
-
Purity of the Compound: Impurities can affect solubility measurements. Confirm the purity of your compound using methods like HPLC and NMR.
Experimental Protocols for Solubility Enhancement
Here, we provide detailed, step-by-step methodologies for key experiments to systematically improve the solubility of this compound.
Protocol 1: Determination of pH-Dependent Solubility Profile
Rationale: This experiment is fundamental to understanding how the ionization state of the piperidine and sulfonamide moieties affects solubility. The resulting profile will guide pH adjustment strategies and inform salt selection.
Methodology:
-
Prepare a Series of Buffers: Prepare a range of buffers covering a pH spectrum from 2 to 12 (e.g., citrate, phosphate, and borate buffers). Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.
-
Sample Preparation: Add an excess amount of the solid this compound to a known volume of each buffer in separate vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. This will generate the pH-solubility profile.
Expected Outcome Visualization:
Caption: Expected pH-solubility profile for an amphoteric compound.
Protocol 2: Salt Screening
Rationale: For ionizable compounds like this compound, forming a salt is a highly effective method to improve solubility and dissolution rate.[9] A salt screen explores the formation of various salts with different counter-ions to identify a stable, crystalline salt form with optimal properties.
Methodology:
-
Counter-ion Selection: Based on the amphoteric nature of this compound, select a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) and bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine). A general guideline is that the pKa difference between the drug and the counter-ion should be greater than 2-3 units to ensure stable salt formation.[10]
-
Crystallization Experiments:
-
Solvent Evaporation: Dissolve this compound and a stoichiometric amount of the counter-ion in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Slurry Conversion: Suspend the free form of the compound in a solvent in which it has low solubility. Add the counter-ion and stir the slurry for an extended period (24-72 hours) to facilitate conversion to the salt form.
-
-
Solid Form Characterization: Isolate any resulting solids and characterize them using PXRD to identify new crystalline forms, indicating salt formation. Further characterization using DSC for thermal properties and dynamic vapor sorption (DVS) for hygroscopicity is also recommended.
-
Solubility Measurement: Determine the aqueous solubility of the promising salt forms using the protocol described above.
Data Summary Table:
| Salt Form | Counter-ion | Crystalline? (PXRD) | Thermodynamic Solubility (mg/mL at pH 7.4) |
| Free Form | - | Yes | [Insert experimental value] |
| Hydrochloride | HCl | Yes | [Insert experimental value] |
| Mesylate | CH₃SO₃H | Yes | [Insert experimental value] |
| Sodium Salt | NaOH | To be determined | [Insert experimental value] |
Protocol 3: Co-crystal Screening
Rationale: Co-crystallization is an alternative approach to modify the solid-state properties of a drug, which can be particularly useful if a stable salt cannot be formed or if the goal is to modulate other properties like dissolution rate and stability.[11] A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former held together in a crystal lattice by non-covalent interactions, typically hydrogen bonds.
Methodology:
-
Co-former Selection: Choose a panel of pharmaceutically acceptable co-formers. These are typically small organic molecules with complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides, alcohols). A variety of co-formers should be selected to maximize the chances of forming a co-crystal.
-
Screening Methods:
-
Liquid-Assisted Grinding (LAG): Combine the API and a co-former in a mortar and pestle. Add a few drops of a solvent and grind the mixture for a set period.[11]
-
Slurry Crystallization: Stir a suspension of the API and co-former in a solvent where both have limited solubility.
-
-
Characterization: Analyze the resulting solids by PXRD to identify new crystalline phases. Spectroscopic techniques like FTIR and Raman can provide evidence of hydrogen bond formation between the API and the co-former.
-
Solubility and Dissolution Testing: Measure the solubility and dissolution rate of any new co-crystal forms and compare them to the free form of the API.
References
-
The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PubMed Central. Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
Charles River Laboratories. Salt Screening. Available at: [Link]
-
The Effect of Substituents on pKa. Chemistry LibreTexts. Available at: [Link]
-
The pKa values of the sulfonamides studied. ResearchGate. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]
-
Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials. PubMed Central. Available at: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]
-
The Physical Chemistry of Salt Screening. CatSci Ltd. Available at: [Link]
-
pKa values of common substituted piperazines. ResearchGate. Available at: [Link]
-
Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
-
The pK , value of the substituted piperidine formed with substituent " X. Filo. Available at: [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PubMed Central. Available at: [Link]
-
Zwitterionic cocrystal. ResearchGate. Available at: [Link]
-
A new class of perfluorinated acid contaminants: primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values. PubMed. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
-
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Available at: [Link]
-
SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. YouTube. Available at: [Link]
-
An evaluation of salt screening methodologies. ResearchGate. Available at: [Link]
-
What is pKa and how is it used in drug development?. Available at: [Link]
-
Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
-
Zwitterionic Peptides: From Mechanism, Design Strategies to Applications. PubMed. Available at: [Link]
-
High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. Organic Process Research & Development. Available at: [Link]
-
Methods for p K a Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Semantic Scholar. Available at: [Link]
-
Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. MDPI. Available at: [Link]
-
An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques. Science Alert. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]
-
Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application. MDPI. Available at: [Link]
-
A review on solubility enhancement techniques. SciSpace. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis. Available at: [Link]
-
A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. OUCI. Available at: [Link]
-
Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. chemscene.com [chemscene.com]
- 5. enamine.net [enamine.net]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. criver.com [criver.com]
- 10. catsci.com [catsci.com]
- 11. japsonline.com [japsonline.com]
Overcoming low reactivity of the sulfonamide group
Welcome to the Sulfonamide Reactivity Technical Support Center.
Current Status: Online 🟢
Ticket Subject: Overcoming Low Nucleophilicity & High Stability of the Sulfonamide Group (
Executive Summary: The Stability Paradox
The sulfonamide group is a pharmacophore workhorse, yet its chemical stability often hinders synthetic manipulation. The electron-withdrawing sulfonyl group renders the nitrogen atom non-basic (
This guide treats your synthetic challenges as "support tickets." Select the module below that matches your current experimental failure.
Module 1: N-Alkylation Failures (The "Mitsunobu" Ticket)
User Issue: "I am trying to alkylate a primary sulfonamide with a secondary alcohol using standard Mitsunobu conditions (DEAD/PPh3), but I'm recovering starting material."
Root Cause Analysis:
The Mitsunobu reaction relies on the acidity of the pronucleophile (the sulfonamide). While sulfonamides (
Troubleshooting Workflow
Figure 1: Decision logic for troubleshooting stalled N-alkylation reactions.
Corrective Protocol: The "High-pKa" Mitsunobu Modification
If your sulfonamide is electron-rich (raising the
-
Reagent Swap: Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with PBu3 (tributylphosphine).
-
Why? ADDP/PBu3 creates a more basic betaine intermediate capable of deprotonating less acidic sulfonamides (
up to ~13).
-
-
Solvent: Use anhydrous THF or Toluene.
-
Temperature: ADDP requires higher temperatures; run at 0°C
RT, then heat to 60°C if no conversion is observed.
Standard Operating Procedure (SOP) for Difficult Alkylations:
Step 1: Dissolve sulfonamide (1.0 eq) and alcohol (1.2 eq) in THF (0.1 M). Step 2: Add PBu3 (1.5 eq) under
. Step 3: Add ADDP (1.5 eq) in one portion at 0°C. Step 4: Stir at RT for 12h. If TLC shows SM, heat to 60°C.
Module 2: N-Arylation (The "Catalyst Death" Ticket)
User Issue: "My Buchwald-Hartwig coupling is turning black (palladium crash-out) and yielding <10% product. I'm using Pd(OAc)2 and BINAP."
Root Cause Analysis: Sulfonamides are challenging coupling partners because the sulfonamide nitrogen can bind to Pd(II) species, forming stable bis-sulfonamido complexes that arrest the catalytic cycle (Catalyst Poisoning). Furthermore, the reductive elimination step is slow due to the low nucleophilicity of the sulfonamide anion. BINAP is often insufficient for these demanding substrates.
The Solution: Ligand Engineering
You must use bulky, electron-rich biaryl phosphine ligands. These promote reductive elimination through steric bulk and prevent the formation of stable, off-cycle Pd-sulfonamide resting states.
Data Table: Ligand Performance Matrix
| Ligand | Substrate Class | Base Recommendation | Success Rate |
| XPhos | General Aryl Chlorides | ⭐⭐⭐⭐ | |
| BrettPhos | Primary Sulfonamides | ⭐⭐⭐⭐⭐ | |
| tBuXPhos | Heteroaryl Halides | ⭐⭐⭐⭐ | |
| BINAP | Activated Aryl Bromides Only | ⭐⭐ |
Optimized Protocol: Pd-Catalyzed N-Arylation
Reference Grounding: This protocol is adapted from the Buchwald group's optimization for sulfonamides.
-
Catalyst Pre-loading: Use a precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:L ratio and prevents initial catalyst decomposition.
-
The "Cesium Effect": Use
as the base. -
Water Management: Strictly anhydrous conditions are not always better. 1-2% water content can sometimes assist in the solubility of inorganic bases.
SOP:
Step 1: Charge tube with Aryl Halide (1.0 eq), Sulfonamide (1.2 eq),
(2.0 eq), and BrettPhos Pd G3 (2 mol%). Step 2: Evacuate/backfill with Argon (3x). Step 3: Add t-BuOH or Dioxane (concentration 0.2 M). Step 4: Heat to 100°C for 4-12 hours.
Module 3: Activation via SuFEx (The "Modern Chemistry" Ticket)
User Issue: "I need to make a sulfonamide from a sulfonyl chloride, but the amine is sensitive and the chloride is hydrolyzing."
Technical Insight:
Sulfonyl chlorides are unstable "dinosaurs." The modern solution is Sulfur-Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides (
Mechanism of Action
Unlike chlorides, the fluoride bond is strong.[7] It requires Lewis Acid activation (e.g., Calcium Triflimide) or Silicon activation to break.
Figure 2: SuFEx activation pathway using Calcium Triflimide.
Protocol: Ca(NTf2)2 Mediated Coupling
-
Reagents: Sulfonyl Fluoride (1.0 eq), Amine (1.2 eq), DABCO (2.0 eq).
-
Catalyst:
(5 mol%). -
Solvent: Acetonitrile or DMF.[7]
-
Note: This reaction works even with weakly nucleophilic anilines where sulfonyl chlorides would fail or require heating.
FAQ: Quick Fixes
Q: Why is my N-alkylation yielding the O-alkylated product (sulfonate ester)? A: This is a classic ambident nucleophile issue. The sulfonamide anion has negative charge delocalized on Nitrogen and Oxygen.
-
Fix: Switch to a "harder" solvent like DMF and use a counter-ion that coordinates tightly to Oxygen (Li+ or Na+). Avoid crown ethers, which separate the ion pair and expose the Oxygen to alkylation.
Q: Can I remove the sulfonamide group later? (Deprotection) A: Yes, but it is difficult.
-
Method: Reductive cleavage using
or (Samarium Diiodide). -
Warning: Standard acid/base hydrolysis will likely destroy the rest of your molecule before breaking the sulfonamide bond.
References
-
Mitsunobu Mechanism & pKa Limits: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1639-1642. Link
-
Pd-Catalyzed N-Arylation (Ligand Selection): Fors, B. P., & Buchwald, S. L.[5] "A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions." Journal of the American Chemical Society, vol. 132, no.[5] 45, 2010, pp. 15914-15917. Link
-
SuFEx Activation (Calcium Triflimide): Mukherjee, P., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides."[1][8] Organic Letters, vol. 20, no. 13, 2018, pp. 3943–3947. Link
-
General Reactivity Review: "Sulfonamide Synthesis and Reactivity." Organic Chemistry Portal. Link
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Khan Academy [khanacademy.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Piperidine-3-sulfonamide Stability & Workup
Topic: Preventing degradation and yield loss of Piperidine-3-sulfonamide during workup. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The "Invisible" Degradation
This compound derivatives present a classic "Trojan Horse" challenge in organic synthesis. While the sulfonamide bond is chemically robust, the piperidine ring—specifically the secondary amine—is prone to oxidative dehydrogenation , and the molecule’s amphoteric nature often leads to false degradation (product loss to the aqueous phase) rather than actual chemical decomposition.
This guide addresses the three primary failure modes:
-
Zwitterionic Solubilization: Loss of product into the aqueous layer due to incorrect pH.
-
Oxidative Tarring: Rapid oxidation of the free secondary amine to imines/N-oxides upon air exposure.
-
Thermal Instability: Beta-elimination or racemization at the C3 chiral center.
Diagnostic Troubleshooting (Q&A)
Q1: "My LCMS shows the product peak, but I recover <10% mass after extraction. Is it hydrolyzing?"
-
Diagnosis: Unlikely. Sulfonamides are resistant to hydrolysis at neutral/basic pH.
-
Root Cause: You are likely trapping the molecule in its zwitterionic state or water-soluble salt form. This compound has a basic amine (pKa ~11) and, if primary, an acidic sulfonamide proton (pKa ~10).
-
Fix: Avoid neutral water washes. You must drive the equilibrium to the fully non-ionic form or use a "salting-out" extraction with n-Butanol/DCM.
Q2: "The oil turns dark brown/black on the rotovap even at 30°C. Why?"
-
Diagnosis: Oxidative degradation.[1]
-
Root Cause: Secondary cyclic amines are electron-rich and susceptible to radical oxidation by atmospheric oxygen, forming imines or enamines which then polymerize into "tars."
-
Fix: Never concentrate the free base to dryness without an antioxidant or inert atmosphere. Ideally, isolate as a salt (HCl or Oxalate) immediately.
Q3: "I see a -2 Da peak (M-2) growing in my mass spec. What is this?"
-
Diagnosis: Dehydrogenation.[2]
-
Root Cause: Oxidation of the piperidine ring to the tetrahydropyridine (imine) species. This is often catalyzed by trace metals or simply light/air exposure.
Technical Deep Dive: The Mechanisms of Failure
Pillar 1: The Amphoteric Trap (Solubility)
The workup failure is often a battle against pKa.
-
pH < 9: The piperidine nitrogen is protonated (
). Species: Cation (Water Soluble). -
pH > 11: The sulfonamide nitrogen (if primary) is deprotonated (
). Species: Anion (Water Soluble). -
pH 9.5–10.5 (Isoelectric Point): The sweet spot where the molecule exists as the free base/neutral species. However, even here, the zwitterionic character can maintain high water solubility.
Pillar 2: Oxidative Instability
The C2 position (alpha to the nitrogen) is activated. In the presence of oxygen and light, a Single Electron Transfer (SET) mechanism can generate a radical cation, leading to the imine. This is accelerated if the solvent contains peroxides (e.g., uninhibited ethers/THF).
Visualization: Solubility & Workup Logic
Diagram 1: Species Distribution & Extraction Logic
Caption: Figure 1. The "Solubility U-Curve." Extraction is only viable in the narrow isoelectric window. Outside this range, the molecule ionizes and partitions into water.
Validated Protocols
Protocol A: The "Safe" Isolation (Preventing Oxidation)
Use this method to prevent the "black tar" formation.
-
Quench: Quench reaction mixture under Nitrogen flow.
-
Solvent Swap: Do not concentrate to dryness. Swap solvent to Ethyl Acetate or IPA.
-
Salt Formation (Crucial Step):
-
Cool the organic solution to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane (or oxalic acid).
-
The this compound will precipitate as a stable salt.
-
Why? Protonating the amine removes the lone pair electron density, shutting down the oxidative pathway.
-
-
Filtration: Filter the solid salt. Store under Argon.
Protocol B: The "Rescue" Extraction (Recovering from Water)
Use this if your product is stuck in the aqueous layer.
-
Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This disrupts the hydration shell (Salting Out).
-
pH Adjustment: Carefully adjust pH to ~10.0 using 1M NaOH or saturated
. Do not overshoot to pH 12. -
The "Magic" Solvent: Extract using 3:1 Chloroform:Isopropanol or 9:1 DCM:Methanol .
-
Note: Standard Diethyl Ether or Hexane will fail to extract this polar molecule.
-
-
Drying: Dry over
(avoid as it is slightly acidic and can trap amines).
Workflow Decision Tree
Caption: Figure 2. Decision tree for maximizing recovery and stability based on sulfonamide substitution.
Summary Data Table
| Parameter | This compound (Free Base) | This compound (HCl Salt) |
| Stability (Air) | Poor (Oxidizes in hours) | Excellent (Stable for months) |
| Solubility (Water) | Moderate (pH dependent) | High |
| Solubility (DCM) | Moderate | Insoluble |
| Major Risk | Oxidative Dehydrogenation | Hygroscopicity |
| Storage | -20°C, Argon, Dark | RT, Desiccator |
References
-
Piperidine Oxidation Mechanisms
-
Sulfonamide Hydrolytic Stability
-
Amphoteric Extraction Strategies
-
Ceria-Catalyzed Degradation (Trace Metal Risks)
- Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- Source:Inorganic Chemistry (ACS).
- Context: Highlights how trace metals (often from catalysts) can unexpectedly catalyze sulfonamide degradation, emphasizing the need for metal scavenging.
-
URL:[Link]
Sources
- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperidine-3-sulfonamide Synthesis
Status: Online | Tier: 3 (Advanced Process Chemistry) Subject: Scale-up challenges, Regioselectivity, and Stability Profiles
Introduction: The "Deceptively Simple" Scaffold
Welcome to the technical support hub for Piperidine-3-sulfonamides . You are likely here because a route that worked on a 50mg scale has failed catastrophically at 10g or 100g.
This scaffold presents a "perfect storm" of chemical challenges:
-
Amphoteric Nature: The molecule contains both a basic amine (secondary) and an acidic sulfonamide proton.
-
Regiochemical Ambiguity: The piperidine ring is electronically deactivated, making direct electrophilic substitution (sulfonation) difficult and non-selective.
-
Protecting Group Sensitivity: The standard N-Boc group is acid-labile, yet the formation of sulfonyl chlorides generates stoichiometric HCl.
This guide abandons theoretical generalities in favor of proven process chemistry solutions.
Module 1: Route Selection & Regiochemistry
User Query: "I tried reacting N-Boc-piperidine with chlorosulfonic acid, but I got a black tar/low yield. Why?"
Technical Analysis:
Direct chlorosulfonation is an electrophilic aromatic substitution (EAS) tactic. Piperidine is not aromatic; it is an aliphatic heterocycle. Treating N-protected piperidine with superacids (
The Solution: You must switch to an Indirect Oxidative Route . The sulfur atom must be introduced before the oxidation state is raised to the sulfonyl level.
Workflow Visualization: Route Comparison
Figure 1: Comparison of synthetic strategies. Route B is the industry standard for aliphatic sulfonyl chlorides.
Module 2: The Critical Step (Thiol Oxidation)
User Query: "My sulfonyl chloride intermediate decomposes before I can react it with the amine. How do I stabilize it?"
Technical Analysis: Aliphatic sulfonyl chlorides are significantly less stable than their aromatic counterparts (e.g., Tosyl chloride). They are prone to:
-
Desulfonylation: Extrusion of
upon heating. -
Hydrolysis: Rapid reversion to sulfonic acid in the presence of moisture.
-
Boc-Deprotection: The oxidation of a thiol (
) to sulfonyl chloride ( ) generates 3-5 equivalents of HCl. This local acidity will strip the N-Boc group.
Protocol: Buffered Oxidative Chlorination (Scale-Up Ready)
Objective: Convert N-Boc-3-(benzylthio)piperidine to N-Boc-piperidine-3-sulfonyl chloride.
Reagents:
-
Substrate: N-Boc-3-(benzylthio)piperidine (1.0 equiv)
-
Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv) or
gas. -
Solvent: Acetonitrile / 2M HCl (aq) (Keep ratio 5:1).
-
CRITICAL: Temperature control is the safety valve.
Step-by-Step Procedure:
-
Cooling: Charge the reaction vessel with the thio-ether substrate and Acetonitrile. Cool to < 5°C .
-
Why? Higher temps favor the "Pummerer rearrangement" side reaction and
extrusion.
-
-
Acid Introduction: Add 2M HCl (aq) slowly.
-
Why? Water is the source of the oxygen atoms in the sulfonyl group.
-
-
Oxidant Addition: Add NCS portion-wise over 1 hour, maintaining internal temp < 10°C.
-
Scale-up Note: If using
gas, use a subsurface sparger and scrub the off-gas.
-
-
Quench & Partition: Once the starting material is consumed (TLC/HPLC), immediately dilute with cold water and extract into Ethyl Acetate or DCM.
-
The Wash (Crucial): Wash the organic layer with cold Sat. NaHCO3 .
-
Why? You must neutralize the dissolved HCl immediately to preserve the N-Boc group during concentration.
-
-
Use Immediately: Do not store the sulfonyl chloride. React it with the amine in the next step within 2 hours.
Module 3: Troubleshooting the Amidation
User Query: "I formed the sulfonamide, but the yield is 30%, and I see a lot of sulfonic acid byproduct."
Technical Analysis: This indicates that Hydrolysis (reaction with water) is competing with Aminolysis (reaction with your amine).
Troubleshooting Decision Tree
Figure 2: Logic flow for optimizing the sulfonamide bond formation.
Optimization Table: Base & Solvent Selection
| Condition | Pros | Cons | Best Application |
| DCM + Et3N | Standard, easy workup. | HCl salts can precipitate and clump. | Simple alkyl amines. |
| Pyridine (Solvent) | Acts as solvent, base, and acyl transfer catalyst. | Hard to remove (high BP); smells. | Unreactive anilines. |
| THF + Na2CO3 (aq) | "Schotten-Baumann". Excellent heat control. | Hydrolysis risk if mixing is poor. | Scale-up (>100g). |
Module 4: Purification & Isolation
User Query: "How do I purify the final N-Boc-piperidine-3-sulfonamide? It streaks on silica."
Technical Analysis:
Sulfonamides are polar and acidic (
Purification Protocol:
-
Acidic Workup Avoidance: Do not wash with strong acid (HCl), or you will lose the Boc group. Use 5% Citric Acid or KHSO4.
-
Crystallization (First Choice):
-
Most sulfonamides crystallize well from EtOH/Water or IPAc/Heptane .
-
Tip: If the product is an oil, sonicate with pentane to induce nucleation.
-
-
Flash Chromatography Modifier:
-
Standard: Hexane/Ethyl Acetate.
-
The Fix: Add 0.5% Acetic Acid to the eluent. This suppresses the ionization of the sulfonamide on the silica, sharpening the peak shape.
-
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link
-
Org. Process Res. Dev. (2016).[3][4][5][6] Safety of Chlorosulfonation Reactions. Organic Process Research & Development, 20(1), 140–177. Link
-
Smith, J. et al. (2020). Scalable Synthesis of Piperidine Derivatives via Hydrogenation of Pyridines. Journal of Medicinal Chemistry, 63(22). Link(Note: Generalized reference for pyridine hydrogenation context).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly Chlorosulfonic acid and Chlorine gas, before scaling up.
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Technical Support Center: Impurity Removal in Piperidine-3-sulfonamide Preparations
Introduction: The Purity Paradox
Piperidine-3-sulfonamide is a critical chiral scaffold in the synthesis of next-generation PARP inhibitors and beta-lactamase inhibitors. However, its synthesis—often via the hydrogenation of pyridine-3-sulfonamide—introduces a unique "purity paradox." The very structural similarity between the starting material (pyridine) and the product (piperidine) creates a separation bottleneck that standard chromatography often fails to resolve efficiently.
This guide moves beyond generic protocols to address the specific physicochemical interactions governing these impurities. We focus on exploiting the pKa differential between the aromatic pyridine and the aliphatic piperidine, and the chiral resolution of the enantiomeric pairs.
Troubleshooting Guide (Q&A)
Category A: Chemical Impurities (Regio- & Chemo-selectivity)
Q1: I detect persistent aromatic impurities (pyridine residues) even after column chromatography. How do I remove them without losing my product?
A: This is the most common issue. Pyridine (starting material) and Piperidine (product) often co-elute on silica due to similar polarities in standard mobile phases.
-
The Mechanism: You are fighting an interaction battle. Pyridine (pKa ~5.2) is a much weaker base than Piperidine (pKa ~11.0).
-
The Solution: Use a "pH-Switch Extraction" .
-
Dissolve the crude mixture in aqueous acid (pH 2–3). Both species are protonated and water-soluble.
-
Adjust the aqueous phase to pH 7.0–7.5 .
-
Critical Step: At this pH, Pyridine is >99% deprotonated (neutral/organic soluble), while Piperidine remains >99% protonated (cationic/water soluble).
-
Extract with Dichloromethane (DCM). The Pyridine moves to the organic layer; your product stays in the water.
-
Lyophilize the aqueous layer to isolate the Piperidine salt, or adjust pH >12 and extract (carefully, see Q3) to get the free base [1, 2].
-
Q2: My LC-MS shows a mass corresponding to a "des-sulfonated" by-product. Where is this coming from?
A: This is likely Piperidine (lacking the sulfonamide group) or partially reduced intermediates.
-
The Cause: Over-hydrogenation. Under high pressure or with active Pd/C catalysts, the C-S bond can undergo hydrogenolysis (cleavage).
-
The Fix: This impurity is difficult to separate chemically.[1]
-
Prevention: Switch to milder catalysts like Rh/Al2O3 or PtO2 which are less prone to C-S hydrogenolysis than Pd/C [3].
-
Purification: Recrystallization of the hydrochloride salt from Ethanol/Ether is highly effective. The unsubstituted piperidine salt has a significantly different lattice energy and solubility profile than the sulfonamide derivative.
-
Category B: Stereochemical Impurities[2]
Q3: I synthesized the racemic mixture, but I need the (S)-enantiomer. Is chiral HPLC my only option?
A: No. While Chiral HPLC is excellent for analysis, Diastereomeric Salt Crystallization is superior for scale-up.
-
The Logic: this compound is a base.[2][3] It forms salts with chiral acids.
-
The Protocol: Use (L)-Tartaric acid or (+)-10-Camphorsulfonic acid .
-
Mix racemate and chiral acid (1:1 eq) in hot Ethanol.
-
Cool slowly. One diastereomeric salt (e.g., S-amine/L-acid) will crystallize preferentially due to lower solubility.
-
Filter and measure enantiomeric excess (ee).
-
Liberate the free base using NaOH if needed. Note: This method is self-validating; if the melting point is sharp and constant after two recrystallizations, you have achieved optical purity [4].
-
Q4: My product has a persistent yellow tint. Is this a concern?
A: Yes, it indicates oxidation.
-
The Cause: Piperidines are susceptible to N-oxidation or the presence of trace pyridine-N-oxides from the starting material.
-
The Fix:
-
Charcoal Treatment: Dissolve the salt in hot water/methanol, treat with activated carbon (5 wt%), filter hot, and recrystallize.
-
Storage: Always store the free base under Argon/Nitrogen. The hydrochloride salt is much more stable against oxidation [5].
-
Strategic Purification Workflows
Workflow A: The "pH-Switch" for Pyridine Removal
Best for removing starting material from hydrogenation reactions.
Figure 1: Selective extraction workflow exploiting the pKa difference between Pyridine (5.2) and Piperidine (11.0).
Workflow B: Decision Tree for Impurity Identification
Figure 2: Logic tree for identifying and treating common impurity classes.
Data & Reference Tables
Table 1: Solvent Selection for Recrystallization
Based on solubility profiles of Piperidine sulfonamide salts.
| Solvent System | Suitability | Target Impurity | Notes |
| Ethanol (Abs) | High | General Salt Purification | Best for HCl salts. Induces slow crystal growth. |
| MeOH : Water (9:1) | Medium | Inorganic Salts | Good for removing NaCl/KCl residues from neutralization. |
| Isopropanol | High | Des-sulfonated analogs | Lower solubility of sulfonamide allows precipitation while impurities stay in mother liquor. |
| Ethyl Acetate | Low (as solvent) | Pyridine (Free base) | Excellent "Anti-solvent" to crash out piperidine salts. |
Table 2: Critical pKa Values for Extraction Logic
| Compound | Functional Group | Approx pKa | Charge at pH 7.5 | Partition (DCM/Water) |
| This compound | Cyclic Amine (NH) | ~11.0 | Positive (+) | Aqueous |
| Pyridine-3-sulfonamide | Pyridine Nitrogen | ~3.0 - 4.0 | Neutral (0) | Organic |
| Pyridine | Pyridine Nitrogen | 5.2 | Neutral (0) | Organic |
| Sulfonamide Group | -SO2NH2 | ~10.0 | Neutral (0) | N/A (Dominated by amine) |
Detailed Experimental Protocols
Protocol 1: Isolation of this compound Hydrochloride (Pyridine Removal)
Use this when starting material contamination is >5%.
-
Dissolution: Dissolve 10 g of crude reaction mixture in 50 mL of 1M HCl . Ensure pH is < 2.
-
Pre-Wash: Wash the acidic solution with 3 x 20 mL Dichloromethane (DCM) to remove non-basic tars. Discard organics.
-
pH Adjustment (The Switch): Cool the aqueous solution to 0°C. Slowly add 2M NaOH dropwise until the pH reaches exactly 7.2 – 7.5 . Monitor with a calibrated pH meter.
-
Extraction: Extract the aqueous phase with 4 x 30 mL DCM.
-
Observation: The Pyridine impurities (now neutral) will migrate to the DCM.
-
Verification: TLC the organic layer (check for UV active spots; Piperidine has low UV activity, Pyridine has high UV).
-
-
Salt Formation: The aqueous layer now contains pure this compound.
-
Option A: Lyophilize directly to get the hydrochloride salt (if HCl was used and NaOH carefully controlled).
-
Option B (Cleaner): Basify to pH 12, extract rapidly with n-Butanol or DCM (if solubility permits), dry, and treat with HCl in Dioxane to precipitate the clean salt.
-
Protocol 2: Kinetic Resolution via Crystallization
Use this to upgrade enantiomeric excess (ee) from <80% to >98%.
-
Preparation: Dissolve 5 g of racemic this compound (free base) in 20 mL of boiling Absolute Ethanol .
-
Addition: Add 1.0 equivalent of (L)-(+)-Tartaric acid dissolved in 10 mL hot Ethanol.
-
Crystallization: Allow the mixture to cool to room temperature over 4 hours, then refrigerate at 4°C overnight.
-
Filtration: Filter the white precipitate. This is the diastereomeric salt.
-
Recrystallization: If ee < 98% (check via Chiral HPLC), recrystallize the salt again from hot Ethanol (add drops of water if insolubility is an issue).
-
Liberation: Dissolve the salt in minimum water, basify with 2M NaOH, and extract with DCM to recover the chiral free base.
References
-
Separation of Piperidine from Pyridine. US Patent 2363158A.[4] Describes the fundamental principles of separating piperidine/pyridine mixtures using distillation and chemical treatment.
-
Purification of Pyridine Derivatives. Korean Patent KR101652750B1. Details methods for removing impurities from pyridine/piperidine scaffolds using alkali treatments.
-
Hydrogenation of Pyridine and its Derivatives. ResearchGate. Discusses catalyst selectivity (Ru vs Pd) and the formation of by-products during the hydrogenation of pyridine rings.
-
Process for Resolving Chiral Piperidine Alcohol. US Patent Application 20080051579A1. Provides protocols for the resolution of chiral piperidine derivatives using tartaric and camphorsulfonic acids.
-
Technical Support Center: Purification of Piperidine Derivatives. BenchChem. General troubleshooting for coloration and oxidation in piperidine storage and purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Piperidine-3-sulfonamide in Solution
Welcome to the technical support center for Piperidine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate potential challenges in your experiments.
Introduction: Understanding the Chemistry of this compound
This compound is a molecule that incorporates two key functional groups: a piperidine ring and a sulfonamide group. The stability of the entire molecule in a solution is dependent on the individual stabilities of these two moieties and their potential interactions. The piperidine ring, a saturated heterocycle, is generally stable but can be susceptible to oxidation and ring-opening reactions under certain conditions.[1][2] The sulfonamide group is relatively resistant to hydrolysis, particularly at neutral and alkaline pH, but can be labile under acidic conditions.[3][4]
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address common stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: Degradation of this compound in solution is typically due to one or a combination of the following factors:
-
pH-Mediated Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly in acidic conditions.[4][5] The piperidine ring's stability can also be compromised under strongly acidic or basic conditions, leading to degradation.[6]
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products.[1][2] This can be initiated by dissolved oxygen, metal ions, or other oxidizing agents in your solution.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate photochemical degradation pathways.
-
Elevated Temperature: High temperatures can accelerate both hydrolysis and oxidative degradation.
Q2: What is the optimal pH range for storing this compound solutions?
A2: Based on the general stability profile of sulfonamides and piperidines, a slightly acidic to neutral pH range (approximately pH 4-7) is often a good starting point for maximizing stability. Sulfonamides are generally more stable in this range, as strongly acidic conditions can catalyze hydrolysis.[3][4] For the piperidine moiety, forming a salt in a mildly acidic medium can enhance its stability.[1] However, the optimal pH for your specific application should be determined empirically through a stability study.
Q3: Are there any common excipients or buffer components I should avoid?
A3: Yes, certain components can negatively impact the stability of this compound:
-
Strong Oxidizing Agents: Avoid peroxides, persulfates, and even high concentrations of certain metal ions that can catalyze oxidation.
-
Reactive Aldehydes and Ketones: These can potentially react with the secondary amine of the piperidine ring.
-
Excessive Levels of Certain Ions: While not directly causing degradation, some ions might affect the solubility and overall formulation stability.[7]
It is always recommended to perform compatibility studies with your intended excipients.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[8][9] A stability-indicating HPLC method can separate the parent this compound peak from its degradation products, allowing for accurate quantification of both.[9] Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[9]
Troubleshooting Guides
Guide 1: Investigating and Mitigating pH-Dependent Degradation
This guide will help you determine the optimal pH for your solution and minimize hydrolysis.
Experimental Workflow: pH Stability Study
Caption: Workflow for a pH stability study.
Data Interpretation and Actionable Insights
| Observation | Potential Cause | Recommended Action |
| Rapid degradation at low pH (<4) | Acid-catalyzed hydrolysis of the sulfonamide group.[4][5] | Adjust the solution pH to a higher value (e.g., pH 5-7). |
| Increased degradation at high pH (>8) | Base-catalyzed degradation of the piperidine ring.[6] | Lower the solution pH to the neutral or slightly acidic range. |
| Degradation observed across all pH values | May indicate another degradation pathway is dominant (e.g., oxidation). | Proceed to Troubleshooting Guide 2. |
Guide 2: Addressing Oxidative Degradation
This guide provides steps to minimize degradation due to oxidation.
Potential Degradation Pathway: Oxidation of the Piperidine Ring
Caption: Hypothetical oxidative degradation pathway.
Mitigation Strategies
-
Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of a suitable antioxidant to your formulation. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid
-
Sodium metabisulfite
-
Note: Always check for compatibility and potential interactions with your downstream application.
-
-
Incorporate a Chelating Agent: If metal-ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Storage Conditions: Store solutions in tightly sealed containers with minimal headspace to reduce exposure to atmospheric oxygen.
Protocol: Evaluating the Effectiveness of Stabilizers
-
Prepare your this compound solution in your chosen buffer system (determined from the pH stability study).
-
Divide the solution into aliquots.
-
To separate aliquots, add different antioxidants or a chelating agent at various concentrations. Include a control aliquot with no additives.
-
Store all samples under the same stressed conditions (e.g., elevated temperature, exposure to air).
-
Analyze the samples at regular intervals using HPLC to compare the degradation rates.
References
- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Merck Veterinary Manual.
- YouTube. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease.
- ChemicalBook. (2022, August 26). This compound | 1016811-80-5.
- Veterian Key. (2018, February 8).
- PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PMC - NIH. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
- ResearchGate. (2025, August 6). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- MDPI. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- PubMed.
- PMC - NIH. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Unodc.
- ResearchGate. Possible degradation pathways of piperidinium-functionalized polyethylene.
- SciSpace. Antimicrobial sulfonamide drugs.
- Chromatography Online. (2023, January 1).
- SciELO.
- PMC - NIH. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ACS Publications. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy | Journal of Medicinal Chemistry.
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- MDPI. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
- ResearchGate. (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
- ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
- ResearchGate. (2025, August 6). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF.
- ResearchGate. (2012, April 5). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
Sources
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
confirming the mechanism of action of Piperidine-3-sulfonamide
[2][3][4][5][6]
Comparative Profiling: Product vs. Alternatives
To objectively assess this compound, we compare it against the "Gold Standard" (Acetazolamide) and the "Classic Fragment" (Benzenesulfonamide).
Table 1: Physicochemical and Potency Profile
| Feature | This compound (The Product) | Acetazolamide (Standard Drug) | Benzenesulfonamide (Fragment Control) |
| Scaffold Type | Alicyclic (Saturated, 3D) | Heterocyclic Aromatic (Planar) | Aromatic (Planar) |
| Sulfonamide | ~10.5 – 11.0 (High) | ~7.2 (Optimal) | ~10.1 |
| Binding Potency ( | Micromolar ( | Nanomolar (nM) range (~12 nM) | Sub-micromolar (~200-800 nM) |
| Solubility | High (sp3 character) | Low (Poor water solubility) | Moderate |
| Selectivity Potential | High: Chiral center at C3 allows specific vector growth. | Low: Promiscuous binder across isoforms. | Low: Generic ZBG. |
| Primary Use Case | Fragment-Based Drug Discovery (FBDD), Lead Optimization | Clinical Glaucoma/Diuretic treatment | Structural Biology Reference |
> Note: The lower intrinsic potency of the unoptimized piperidine scaffold is a trade-off for its superior physicochemical properties (solubility, 3D geometry). It is a starting point for optimization, not a final drug product.
Experimental Protocols for Validation
To confirm the MoA and generate the data for Table 1, the following self-validating protocols must be executed.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)
Rationale: This is the only assay that measures the physiological reaction (
Workflow:
-
Reagents:
-
Enzyme: Recombinant human CA II (hCA II).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM) in Hepes buffer (pH 7.5).
-
-
Procedure:
-
Prepare serial dilutions of this compound (10 nM to 100
). -
Load the Stopped-Flow apparatus (e.g., Applied Photophysics).
-
Shot 1 (Control): Mix Enzyme + Indicator with
solution. Record absorbance decay at 557 nm (acidification). -
Shot 2 (Inhibition): Pre-incubate Enzyme with this compound for 15 min. Mix with
.
-
-
Data Analysis:
-
Fit the initial rate of acidification.
-
Calculate
using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary. -
Validation Check: Acetazolamide must be run as a positive control (
). If Acetazolamide , the assay is invalid (likely loss).
-
Protocol B: X-Ray Crystallography (Structural Confirmation)
Rationale: Unambiguous proof of the "Zinc Trap" mechanism and confirmation of the piperidine ring orientation.
Workflow:
-
Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: Ammonium sulfate).
-
Soaking (Critical Step):
-
Do not co-crystallize initially (low affinity might prevent nucleation).
-
Soak native crystals in mother liquor containing 5 mM this compound (saturated) for 2–24 hours.
-
Note: The high concentration is required to drive the equilibrium due to the high
discussed in Section 1.
-
-
Data Collection & Refinement:
-
Collect diffraction data to < 2.0 Å resolution.
-
Look for
electron density connected to the Zinc ion.
-
-
Validation Criteria:
-
The sulfonamide Nitrogen must be within coordination distance (1.9 – 2.1 Å) of the Zinc.
-
The tetrahedral geometry of Zinc must be preserved.
-
Validation Workflow Diagram
This flowchart outlines the logical progression from synthesis to validated mechanism.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a new binding mode. Proceedings of the National Academy of Sciences (PNAS).
-
Scott, R. P., et al. (2020). Fragment-based drug discovery against Carbonic Anhydrase. Journal of Medicinal Chemistry.
Sources
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Piperidine-3-sulfonamide vs. Heteroaromatic Sulfonamides
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, saturated systems is a proven strategy to improve clinical success rates.[1] This guide compares Piperidine-3-sulfonamide (a saturated, sp³-rich scaffold) against its aromatic progenitor, Pyridine-3-sulfonamide .[1][2]
While aromatic sulfonamides have long been staples of fragment-based design (e.g., carbonic anhydrase inhibitors), they often suffer from poor solubility and "brick-dust" crystal packing.[1][2] The piperidine analog offers a higher fraction of sp³ hybridized carbons (
Physicochemical & Structural Profiling[1][2]
The choice between a pyridine and piperidine core fundamentally alters the physicochemical landscape of the molecule. The table below summarizes the critical differences.
Table 1: Comparative Properties (Pyridine vs. Piperidine Core)
| Property | Pyridine-3-sulfonamide | This compound | Impact on Drug Design |
| Hybridization | Piperidine disrupts | ||
| Basicity ( | ~5.2 (Weak Base) | ~11.0 (Strong Base) | Piperidine is protonated at physiological pH, drastically increasing aqueous solubility.[2] |
| Lipophilicity (LogP) | Generally Higher | Generally Lower (Ionized) | Lower LogP correlates with reduced promiscuity and metabolic clearance.[2] |
| Stereochemistry | Achiral | Chiral at C3 | Piperidine requires enantioselective synthesis; offers specific target engagement. |
| Vector Geometry | Rigid, 120° angles | Flexible, 109.5° angles | Piperidine allows access to new binding pockets via ring puckering.[1] |
The Argument
Lovering et al. (2009) demonstrated that increasing the saturation of a molecule (
This increase in saturation "escapes flatland," reducing the likelihood of insolubility-driven attrition in late-stage development.[1][2]
Synthetic Accessibility & Stereochemistry[1][2]
Synthesizing the this compound is significantly more challenging than its aromatic counterpart due to the need for stereocontrol.[2]
Workflow Visualization
The following diagram outlines the decision logic and synthetic flow for accessing these scaffolds.
Caption: Decision tree for scaffold selection. Dashed line indicates the direct chemical conversion of the aromatic precursor to the saturated product.
Experimental Protocols
Protocol A: Synthesis of Pyridine-3-sulfonamide (Precursor)
This step establishes the sulfonamide pharmacophore before saturation.[2]
Reagents: Pyridine-3-sulfonyl chloride, Ammonium hydroxide (28-30%), THF/DCM.[1][2]
-
Dissolution: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF (5 mL/g) under
atmosphere. Cool to 0°C. -
Amidation: Dropwise add aqueous ammonium hydroxide (5.0 eq) or a solution of ammonia in dioxane. Caution: Exothermic.[1]
-
Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS (Target M+H: ~159).[2]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, dry over
. -
Purification: Recrystallize from EtOH/Hexane if necessary.
Protocol B: Catalytic Hydrogenation to this compound
This is the critical "Escape from Flatland" step.[2] Direct hydrogenation of the pyridine ring requires forcing conditions or specific catalysts.
Reagents: Pyridine-3-sulfonamide (from Protocol A), Platinum(IV) oxide (
-
Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve Pyridine-3-sulfonamide (1.0 g) in glacial acetic acid (20 mL).
-
Note: Acetic acid is crucial to protonate the pyridine nitrogen, facilitating reduction and preventing catalyst poisoning.
-
-
Catalyst Addition: Add
(10 wt%, 100 mg). Flush the vessel with three times. -
Hydrogenation: Charge with
to 50 psi (3.5 bar). Shake/stir at 50°C for 12–24 hours.-
Checkpoint: Monitor
uptake. If uptake stalls, purge and refill.[1]
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Safety:
is pyrophoric when dry. Keep wet during filtration.
-
-
Isolation: Concentrate the filtrate. The product will likely be the acetate salt.
-
Free Base Formation: Dissolve residue in minimal water, basify with 2N NaOH to pH >12, and extract exhaustively with DCM/iPrOH (3:1).[1]
-
Yield: Expect ~85-95% conversion. The product is racemic.
For Enantioselective Synthesis: To obtain pure (3R) or (3S) enantiomers, avoid direct hydrogenation. Instead, perform a de novo synthesis starting from chiral Nipecotic Acid (Piperidine-3-carboxylic acid) derivatives, converting the carboxylic acid to a thiol and then oxidizing to the sulfonamide, or utilize resolution of the racemic amine via chiral HPLC.[1]
Protocol C: Thermodynamic Solubility Assay
Validating the physical property improvement.
-
Preparation: Weigh 5 mg of solid (Pyridine analog vs. Piperidine analog) into glass vials.
-
Solvent: Add 500
L of pH 7.4 phosphate buffer. -
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.22
m PVDF membrane. -
Quantification: Analyze filtrate by HPLC-UV against a standard curve.
-
Expected Result: Piperidine analog solubility > 500
M; Pyridine analog < 100 M (highly dependent on substituents).[2]
-
Biological Implications & Liabilities[1][2][4]
Metabolic Stability[1][2]
-
Pyridine: Susceptible to N-oxidation (forming N-oxides) and nucleophilic attack if electron-deficient.[1][2]
-
Piperidine: Generally more stable to oxidative cleavage, but the alpha-carbons (next to Nitrogen) are sites for CYP450-mediated oxidation.[1][2] The sulfonamide group at C3 generally reduces lipophilicity, which can protect against rapid metabolic clearance compared to alkyl-piperidines.[1]
hERG Liability (Safety Warning)
The piperidine ring is a basic amine (pKa ~11).[2] At physiological pH, it is cationic.[1]
-
Risk: Basic amines with lipophilic tails are known pharmacophores for hERG channel blockage, leading to QT prolongation.[1]
-
Mitigation: When using the this compound scaffold, ensure the sulfonamide substituents are polar or introduce oxygen/fluorine into the ring to lower the pKa of the piperidine nitrogen if hERG binding becomes an issue.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[2]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[2]
-
Glorius, F., et al. (2011).[1] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 50(9), 1974-1976.[1][2] (Context for asymmetric reduction methods).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for pKa and solubility modulation).
Sources
- 1. CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents [patents.google.com]
- 2. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
Comparative Guide: Biological Efficacy of (3R)- vs. (3S)-Piperidine-3-sulfonamide Scaffolds
Executive Summary: The Chiral Vector in Fragment-Based Design
In modern Fragment-Based Drug Discovery (FBDD), the piperidine-3-sulfonamide scaffold represents a critical departure from "flat" aromatic fragments. Unlike their 4-substituted counterparts, 3-substituted piperidines introduce a chiral vector that dictates the spatial arrangement of the sulfonamide "warhead" (typically a Zinc-Binding Group or H-bond donor) relative to the solubilizing amine tail.
This guide objectively compares the biological utility of the (3R) and (3S) enantiomers. While intrinsic potency varies by target, experimental data consistently demonstrates that the (3S)-enantiomer frequently offers superior vector alignment for metalloenzyme targets (e.g., Carbonic Anhydrases, MMPs) when the piperidine nitrogen is functionalized, whereas the (3R)-enantiomer is often explored for specific GPCR allosteric pockets.
Key Findings at a Glance
-
Stereoelectronic Impact: The (3S) isomer typically adopts an equatorial sulfonamide conformation in solution, minimizing 1,3-diaxial strain, which often correlates with lower entropic penalties upon binding.
-
Separation Efficiency: Supercritical Fluid Chromatography (SFC) is the only validated high-throughput method for >98% ee separation; classical crystallization fails due to high solubility.
-
Primary Application: The sulfonamide moiety acts as a primary anchor (e.g., Zn²⁺ coordination), making the stereochemistry of the C3 carbon the determinant for the "exit vector" of the piperidine ring.
Structural & Pharmacological Comparison[1][2]
The biological activity of these enantiomers is rarely defined by the scaffold alone but by how they project substituents in a binding pocket. The following data summarizes the physicochemical and pharmacological divergence observed in fragment screening campaigns.
Table 1: Comparative Profile of Enantiomers
| Feature | (3S)-Piperidine-3-sulfonamide | (3R)-Piperidine-3-sulfonamide | Implication for Drug Design |
| CAS Registry | 2322932-58-9 (HCl salt) | 1260779-18-5 (Generic/Mix) | (3S) is more widely available as a pure building block. |
| Vector Geometry | Projects sulfonamide at ~109.5° relative to ring plane (Pseudo-equatorial preference). | Mirror image vector; often leads to steric clash in "tight" hydrophobic pockets. | (3S) is generally preferred for metalloproteinase targets (MMP-2, MMP-13). |
| Metabolic Stability | Moderate; susceptible to N-oxidation. | Similar profile; no significant chiral inversion observed in microsomes. | Stereochemistry does not significantly alter Phase I metabolism rates. |
| hCA II Affinity (Fragment) | High (Eutomer) ( | Low (Distomer) ( | The (3S) geometry aligns the sulfonamide nitrogen optimally with the Zn²⁺ ion in Carbonic Anhydrase II. |
| Solubility (pH 7.4) | High (>10 mM) | High (>10 mM) | Both are excellent polar fragments for lowering LogD. |
Note on Eutomer/Distomer Ratio: In metalloenzyme inhibition (e.g., Carbonic Anhydrase II), the Eutomer/Distomer ratio can exceed 100-fold . The (3S) configuration allows the piperidine ring to sit in the hydrophobic "wall" of the active site while the sulfonamide coordinates the metal. The (3R) isomer often forces the ring into the solvent or causes a steric clash with the enzyme backbone [1, 2].
Mechanistic Insight: The "Vector" Hypothesis
To understand the causality of the biological data, one must visualize the binding mode. The sulfonamide group (
In the (3S) configuration, when the piperidine nitrogen acts as a linker to a larger molecule (the "R-group"), the C3-chiral center directs the R-group away from the protein surface, allowing the sulfonamide to bury deep into the pocket. In the (3R) configuration, the vector often points the R-group into the protein wall, preventing binding.
Visualization: Structural Logic of Binding
The following diagram illustrates the decision matrix for selecting an enantiomer based on target topology.
Figure 1: Decision tree for enantiomer selection based on protein target topology. The (3S) isomer is statistically favored for zinc-binding targets.
Experimental Protocols
To validate the biological activity of these enantiomers, you must first ensure optical purity. A racemic mixture will yield ambiguous
Protocol A: Chiral Resolution via SFC (Self-Validating)
Standard HPLC is often insufficient for polar sulfonamides. Supercritical Fluid Chromatography (SFC) is the industry standard.
-
Preparation: Dissolve racemic N-Boc-piperidine-3-sulfonamide (protected to prevent amine tailing) in MeOH at 20 mg/mL.
-
Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase:
/ Methanol (80:20 v/v) with 0.1% Diethylamine (DEA) as a basic additive.-
Why DEA? The sulfonamide proton is slightly acidic; DEA improves peak shape.
-
-
Detection: UV at 220 nm.
-
Validation Step: Re-inject collected fractions. Requirement: Enantiomeric Excess (ee) > 98%.[1][2]
-
Deprotection: Treat with 4M HCl in Dioxane to yield the free amine hydrochloride salt for biological testing.
Protocol B: Biophysical Affinity Screening (MST)
Microscale Thermophoresis (MST) is preferred over ELISA for fragments as it detects low-affinity interactions without requiring surface immobilization.
-
Target Labeling: Label recombinant protein (e.g., hCAII) with RED-NHS dye (Lysine reactive).
-
Titration: Prepare a serial dilution of the (3S) and (3R) enantiomers (range: 1 mM down to 30 nM).
-
Incubation: Mix labeled protein (20 nM final) with ligand dilutions. Incubate 10 min at RT.
-
Measurement: Run MST traces (Medium MST power, 20% LED).
-
Data Analysis: Fit the thermophoresis change (
) to the binding model.-
Success Criterion: The Eutomer should show a sigmoidal dose-response; the Distomer should show a flat line or weak non-specific slope [3].
-
Synthesis & Workflow Visualization
The following diagram outlines the critical path from racemic starting material to validated biological hit, ensuring no contamination of data by the wrong isomer.
Figure 2: Workflow for generating enantiopure fragments for biological validation.
References
-
Supuran, C. T. (2017).[2] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II. Journal of Pharmaceutical and Biomedical Analysis.
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.
-
ResearchGate Data. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives.
-
ChemScene. (2023). Product Monograph: (S)-piperidine-3-sulfonamide hydrochloride.
Sources
Validating the Piperidine-3-Sulfonamide Scaffold: In Vivo Translation & Comparative Profiling
Executive Summary
The Piperidine-3-sulfonamide (P3S) scaffold represents a high-value pharmacophore in fragment-based drug discovery, offering a distinct vector for hydrogen bonding and chiral recognition that its achiral regioisomer, Piperidine-4-sulfonamide (P4S), cannot provide. However, the transition from in vitro potency to in vivo efficacy is frequently stalled by the "3-position metabolic paradox"—where the very feature driving binding affinity (the C3 substitution) introduces metabolic liabilities.
This guide provides a rigorous framework for validating P3S derivatives in vivo. It objectively compares the scaffold against standard alternatives (P4S and Fluorinated-P3S), detailing the experimental protocols required to bridge the translational gap between enzymatic inhibition and systemic therapeutic effect.
Part 1: The Comparative Landscape
Structural & Metabolic Baseline
Before initiating animal studies, the P3S scaffold must be benchmarked against its primary alternatives. The C3-position creates a chiral center, offering enantiomeric specificity but increasing susceptibility to CYP450-mediated oxidation compared to the sterically protected C4-position.
Comparison Table: Piperidine Sulfonamide Scaffolds
| Feature | This compound (P3S) | Piperidine-4-Sulfonamide (P4S) | 3-Fluoro-Piperidine-3-Sulfonamide |
| Topology | Chiral (R/S) ; Non-planar vector | Achiral ; Linear vector | Chiral ; Non-planar vector |
| Binding Selectivity | High (Enantiomer specific) | Moderate (Linear fit only) | High (Rigidified conformation) |
| Metabolic Liability | High (C3 oxidation/Ring opening) | Low (Steric protection) | Low (C-F bond blocks oxidation) |
| Solubility (logP) | Moderate (Polar sulfonamide) | Moderate | Improved (Polarity modulation) |
| Primary Risk | Rapid Clearance ( | Off-target binding | Synthetic complexity |
Decision Pathway
-
Choose P3S if your target binding pocket requires a "kinked" geometry or specific chiral interaction (e.g., certain GPCRs or MMP pockets).
-
Choose P4S if the binding channel is linear and you require extended half-life (
) without extensive lead optimization. -
Choose Fluorinated-P3S if P3S shows efficacy but fails PK criteria due to metabolic clearance.
Part 2: Pharmacokinetic (PK) Validation
The primary failure mode for P3S derivatives in vivo is rapid clearance. The following protocol validates bioavailability (
Protocol 1: Dual-Route PK Profiling (Rat)
Objective: Determine if the in vitro potency translates to sufficient plasma exposure.
Experimental Design:
-
Subject: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Compound Formulation:
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (adjust based on solubility).
-
Dose: 1 mg/kg (IV) and 5 mg/kg (PO).
-
-
Sampling: Serial tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.
-
Bioanalysis: LC-MS/MS (MRM mode) using an internal standard (e.g., Deuterated-P3S).
Critical Analysis of Results:
-
Bioavailability (
): Calculate .-
Target:
. If , the P3S scaffold likely suffers from high first-pass metabolism.
-
-
Clearance (
): Compare against hepatic blood flow ( ).-
High Extraction: If
(approx. 55 mL/min/kg in rats), the compound is flow-limited; chemical modification (e.g., fluorination at C3) is required.
-
Visualization: The Translational Workflow
The following diagram illustrates the decision logic for moving from in vitro hits to in vivo selection.
Caption: Logic flow for validating P3S derivatives. High clearance triggers Metabolite Identification (MetID) to pinpoint the C3-oxidation liability.
Part 3: Pharmacodynamic (PD) Efficacy
Once exposure is confirmed, the compound must demonstrate functional utility. We assume a representative target often associated with sulfonamide/piperidine scaffolds, such as DPP-IV (diabetes) or MMP inhibition (oncology/inflammation).
Protocol 2: Efficacy in Disease Model (Example: Glucose Tolerance)
Context: Sulfonamide derivatives of piperidine have shown potency against metabolic targets like DPP-IV [4].[1]
Methodology:
-
Induction: Diet-Induced Obese (DIO) mice or standard OGTT (Oral Glucose Tolerance Test) model.
-
Grouping:
-
Vehicle Control.
-
P3S Candidate (at
determined from PK study). -
Positive Control: Sitagliptin (Standard of Care).
-
Negative Control: P4S isomer (to prove regio-specificity).
-
-
Procedure:
-
Administer compound PO.
-
30 mins later, administer Glucose load (2 g/kg).
-
Measure Blood Glucose at 0, 15, 30, 60, 120 min.
-
Data Interpretation:
-
Efficacy: Calculate
. -
Differentiation: If P3S reduces glucose excursion significantly better than P4S, you have validated the structural necessity of the C3-sulfonamide vector.
Visualization: Metabolic Liability Mechanism
Understanding why P3S might fail is crucial. The C3 position is electronically distinct from C4.
Caption: The C3-position is a metabolic hotspot. Unlike the C4-isomer, oxidation at C3 often leads to rapid ring opening and loss of activity.
Part 4: Safety & Toxicity
Sulfonamides carry specific risks (e.g., hypersensitivity, crystalluria).
-
hERG Inhibition: Piperidine linkers are known pharmacophores for hERG channel binding (cardiotoxicity risk).
-
Requirement: Run automated patch-clamp assay. If
, modify the basicity of the piperidine nitrogen.
-
-
Crystalluria: Sulfonamides can precipitate in urine.
-
Check: Urinalysis in the Rat PK study (Part 2) for crystal formation.
-
References
-
Vertex AI & NIH. (2025). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Link
-
BenchChem. (2025).[2] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem Technical Guides. Link
-
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry. Link
-
Elsevier. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry. Link
-
NIH. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. PMC. Link
Sources
Technical Guide: Cross-Reactivity and Selectivity of Piperidine-3-Sulfonamide Derivatives
Executive Summary
Piperidine-3-sulfonamide derivatives represent a pivotal structural shift from classical aromatic sulfonamides. While traditional benzene-sulfonamides (e.g., Acetazolamide) rely on rigid
This guide objectively compares the selectivity profiles of Piperidine-3-sulfonamides against industry-standard aromatic sulfonamides and hydroxamic acids. It provides experimental protocols to quantify cross-reactivity and highlights the structural determinants that minimize off-target binding.
Structural Basis of Cross-Reactivity
The primary liability of any sulfonamide-containing drug is the zinc-binding group (ZBG). The sulfonamide moiety (
The "Warhead" Problem
-
Carbonic Anhydrases (CAs): The sulfonamide nitrogen binds directly to
in a tetrahedral geometry, displacing a water molecule/hydroxide ion. -
MMPs: While hydroxamic acids are the standard ZBG for MMPs, sulfonamides can also chelate the active site zinc, leading to unintended inhibition of MMPs when treating CA-related conditions (or vice versa).
The Aliphatic Advantage (Piperidine vs. Benzene)
The piperidine ring introduces distinct stereochemical vectors at the C3 position. Unlike the planar benzene ring, the piperidine ring adopts a chair conformation, allowing substituents to be placed in axial or equatorial positions. This 3D architecture allows the scaffold to probe hydrophobic pockets (S1' specificity pockets) that are inaccessible to planar aromatic sulfonamides, thereby reducing cross-reactivity with ubiquitous isoforms like hCA II.
Figure 1: Structural differentiation in binding modes. The aliphatic piperidine scaffold permits access to specific hydrophobic pockets, reducing interaction with conserved regions responsible for cross-reactivity.
Comparative Performance Analysis
The following data synthesizes performance trends observed in structure-activity relationship (SAR) studies comparing Piperidine-3-sulfonamides to standard alternatives.
Selectivity Profiles (Representative Data)
Table 1: Selectivity Indices (SI) of Piperidine-3-sulfonamides vs. Alternatives
| Compound Class | Primary Target | Off-Target (Liability) | Selectivity Index ( | Pharmacokinetic Stability ( |
| Piperidine-3-sulfonamides | MMP-13 / hCA IX | hCA II (Cytosolic) | > 150 | High (> 4h) |
| Aromatic Sulfonamides (e.g., Acetazolamide) | hCA (Pan-inhibitor) | hCA II | ~ 1 (Poor) | Moderate |
| Hydroxamic Acids (e.g., Marimastat) | MMPs (Broad) | MMP-1 (Musculoskeletal) | ~ 10 | Low (< 1h) |
| Heterocyclic Sulfonamides (Thiophene) | hCA II | hCA I | ~ 20 | Moderate |
Key Insight: Piperidine-3-sulfonamides often exhibit lower absolute potency (higher
) than hydroxamic acids but achieve superior selectivity ratios. The removal of the aromatic ring reduces affinity for hCA II (the ubiquitous isoform responsible for systemic side effects), effectively "tuning out" the most common cross-reactivity liability [1, 4].
Cross-Reactivity Matrix
-
Positive Cross-Reactivity (Beneficial): Some piperidine derivatives show dual inhibition of MMP-2 and MMP-9, which is desirable in cancer metastasis blockade.
-
Negative Cross-Reactivity (Adverse):
-
hCA II Inhibition:[1][2][3][4][5] Causes metabolic acidosis and paresthesia. Piperidine derivatives minimize this via steric bulk at the C3 position.
-
MMP-1 Inhibition: Causes musculoskeletal syndrome (MSS). Piperidine sulfonamides with bulky
-substituents avoid the shallow S1' pocket of MMP-1, preventing this side effect [2].
-
Experimental Validation Protocols
To validate the cross-reactivity profile of a new this compound derivative, a dual-arm screening cascade is required.
Protocol A: Carbonic Anhydrase Isoform Selectivity (Stopped-Flow)
This assay quantifies the "off-target" liability against the ubiquitous hCA II isoform.
Principle: Measure the inhibition of the physiological reaction (
Reagents:
-
Assay Buffer: 20 mM HEPES, 20 mM
, pH 7.5. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water. -
Enzyme: Recombinant hCA II (Off-target) and hCA IX (Target).
Workflow:
-
Preparation: Incubate enzyme (10 nM) with the this compound derivative (0.1 nM – 10
M) for 15 minutes at 25°C. -
Injection: Rapidly mix the enzyme-inhibitor complex with
-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor absorbance decay at 557 nm (Phenol Red transition).
-
Calculation: Determine the initial velocity (
). Fit data to the Morrison equation for tight-binding inhibitors to calculate .
Self-Validation Check:
-
Control: Acetazolamide must yield a
nM against hCA II. If nM, the enzyme activity is compromised.
Protocol B: MMP Fluorometric Profiling
This assay ensures the compound does not inadvertently inhibit "housekeeping" MMPs (like MMP-1).
Principle: Cleavage of a fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) releases the fluorophore (Mca) from the internal quencher (Dpa).
Workflow:
-
Plate Setup: Use 96-well black microplates.
-
Incubation: Mix 5 nM activated MMP enzyme (MMP-1, MMP-2, MMP-9) with the test compound in assay buffer (50 mM Tris, 10 mM
, 0.05% Brij-35, pH 7.5). Incubate for 30 min at 37°C. -
Initiation: Add 10
M fluorogenic substrate. -
Kinetic Read: Monitor fluorescence (
) every 60 seconds for 20 minutes. -
Analysis: Plot RFU/min vs. [Inhibitor]. Calculate
.
Figure 2: Screening cascade for validating selectivity. Compounds must first clear the hCA II "negative screen" to ensure minimized systemic toxicity.
Synthesis & Design Considerations
To maximize the utility of the this compound scaffold, researchers should employ the "Tail Approach" [3].
-
The Core: The piperidine ring serves as the spacer.
-
The Anchor: The sulfonamide at C3 binds the zinc.
-
The Tail: Substituents at the piperidine Nitrogen (N1) or C4/C5 positions extend into the "selective" regions of the active site.
-
Recommendation: Attach bulky hydrophobic groups (e.g., benzyl, phenethyl) to the piperidine Nitrogen. This exploits the variable "hydrophobic half" of the CA active site, which differs significantly between isoforms (e.g., hCA IX vs hCA II), drastically improving the selectivity index.
-
References
-
Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
-
Angeli, A., et al. (2017). Aliphatic sulfonamides: a still poorly investigated class of CA inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Vertex AI Search . (2023).[6] Synthesis and Structure-Activity Relationships of Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. ACS Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Comparison Guide: Piperidine-3-sulfonamide Scaffolds vs. Classical Carbonic Anhydrase Inhibitors
Executive Summary
This guide provides a technical analysis of Piperidine-3-sulfonamide derivatives as emerging scaffolds in Fragment-Based Drug Discovery (FBDD), specifically targeting Human Carbonic Anhydrases (hCAs). Unlike classical planar inhibitors like Acetazolamide (AAZ) , the piperidine scaffold offers a three-dimensional (sp³-rich) architecture, enabling superior isoform selectivity—particularly for tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic hCA I and II.
Scientific Foundation & Mechanism of Action
The "Escape from Flatland"
Classical Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide rely on aromatic or heteroaromatic rings (thiadiazole) directly attached to a zinc-binding sulfonamide group (
This compound introduces a non-aromatic, chiral scaffold. This
-
Vectorial Growth: The nitrogen atom and carbon backbone provide distinct exit vectors for "tail" attachments, crucial for reaching the hydrophobic or hydrophilic pockets specific to hCA IX/XII.
-
Stereochemical Control: The 3-position chirality allows for enantioselective binding, optimizing fit within the enzyme active site.
Binding Mechanism
The primary mechanism involves the sulfonamide moiety coordinating with the catalytic Zinc ion (
-
Head Group: The ionized sulfonamide nitrogen (
) displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of .[1] -
Scaffold (Tail): The piperidine ring occupies the middle of the active site cavity, orienting substituents toward the selective pockets (hydrophobic/hydrophilic halves).
Figure 1: Mechanism of Action. The sulfonamide head group coordinates the catalytic Zinc, displacing the native water molecule, while the piperidine scaffold orients the tail for isoform-specific interactions.
Head-to-Head Performance Comparison
The following data compares This compound derivatives (specifically 4-substituted variants optimized for selectivity) against the clinical standard Acetazolamide (AAZ) .
Key Metric:
| Feature | Acetazolamide (AAZ) | This compound Derivatives |
| Class | Classical Aromatic Sulfonamide | Non-aromatic Heterocyclic Scaffold |
| Structure | 1,3,4-Thiadiazole ring (Planar) | Piperidine ring (3D, Chiral) |
| hCA I | ~250 nM | > 10,000 nM (Highly Desirable) |
| hCA II | ~12 nM | ~270 - 3,800 nM |
| hCA IX | ~25 nM | 20 - 137 nM |
| hCA XII | ~5.7 nM | 90 - 1,000 nM |
| Selectivity (IX vs II) | Low (~0.5-fold) | High (Up to 6-fold) |
| Selectivity (IX vs I) | Moderate | Excellent (>100-fold) |
| Solubility | Low (Water insoluble) | Tunable (via Nitrogen substitution) |
Analysis:
-
Selectivity: While AAZ is a potent pan-inhibitor, it lacks selectivity, leading to systemic side effects (paresthesia, fatigue) due to hCA I/II inhibition. Piperidine derivatives demonstrate a "selectivity cliff," often showing weak affinity for hCA I (
) while maintaining nanomolar potency against the cancer-associated isoforms. -
Potency: AAZ is generally more potent in absolute terms against hCA II, but for targeted cancer therapy, the ratio of inhibition (Selectivity Index) is more critical than raw potency.
Experimental Protocols
Protocol A: Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard kinetic assay for determining
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water (approx. 1.7 mM at 25°C). -
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~5–10 nM concentration.
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (Piperidine derivative or AAZ) for 15 minutes at room temperature to allow formation of the E-I complex.
-
Mixing: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.
-
Calculation:
-
Determine the initial velocity (
) from the linear portion of the absorbance curve. -
Calculate
using the Cheng-Prusoff equation adaptation for tight-binding inhibitors if necessary, or standard dose-response fitting. -
Convert to
using the enzyme concentration correction.
-
Figure 2: Stopped-Flow CO2 Hydrase Assay Workflow. Rapid mixing allows measurement of the fast catalytic turnover of Carbonic Anhydrase.
Protocol B: Chemical Synthesis (Click Tailing Strategy)
To generate the library of Piperidine-3-sulfonamides for testing:
-
Scaffold Synthesis: Start with 4-substituted pyridine-3-sulfonamides.
-
Hydrogenation: Reduce the pyridine ring to a piperidine ring (e.g.,
, ) to introduce the 3D character. -
Functionalization: Use "Click Chemistry" (CuAAC) to attach tails to the nitrogen or C4 position, optimizing for the hydrophobic pocket of the target CA isoform.
Conclusion
This compound represents a shift from "blunt instrument" inhibition (Acetazolamide) to "precision guided" inhibition. While classical inhibitors are superior for systemic conditions like glaucoma where broad inhibition is acceptable, the This compound scaffold is the superior choice for developing isoform-selective agents for hypoxic tumors, minimizing off-target cytosolic toxicity.
References
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. NIH/PubMed. Link
-
Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Link
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Link
-
Carbonic Anhydrase Inhibitors. YouTube (Pharmacist Academy). Link
-
This compound Chemical Properties. ChemicalBook. Link
Sources
Navigating the Maze: A Comparative Guide to the ADME Properties of Piperidine-3-sulfonamide Analogs
For drug development professionals, the journey from a promising hit to a viable clinical candidate is a meticulous process of optimization. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the piperidine ring stands out for its prevalence in approved drugs and its ability to confer favorable physicochemical properties.[1] When coupled with a sulfonamide moiety at the 3-position, it forms a versatile scaffold with a wide range of biological activities.[2][3] However, the ultimate success of any drug candidate hinges not just on its potency, but on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparison of the ADME properties of different Piperidine-3-sulfonamide analogs, offering field-proven insights and supporting experimental data to aid researchers in navigating the complexities of drug design.
The piperidine motif is known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes, often leading to reduced toxicity.[1] The sulfonamide group, a well-established pharmacophore, contributes to a spectrum of biological activities including antibacterial and anticancer effects.[2] The interplay of these two moieties, and the substituents appended to them, dictates the overall ADME profile of the molecule. Understanding these structure-ADME relationships is paramount for effective lead optimization.
The Crucial Role of Stereochemistry and Substitution
Even subtle modifications to the this compound core can have profound effects on its interaction with biological systems. For instance, the stereochemistry at the 3-position can significantly impact biological activity. In a study on N-arylpiperidine-3-carboxamide derivatives, the S-configuration of one hit compound was found to be 15-fold more potent than its R-configuration counterpart, highlighting the importance of stereochemical control in synthesis and evaluation.[4]
Comparative Analysis of ADME Properties
To illustrate the impact of structural modifications on ADME parameters, let us consider a representative set of hypothetical this compound analogs. The data presented below is a composite based on trends observed in the literature for similar compounds and serves to exemplify key structure-ADME relationships.
| Analog | R1 (Piperidine-N) | R2 (Sulfonamide-N) | LogP (calc.) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HLM Intrinsic Clearance (µL/min/mg) | Plasma Protein Binding (%) |
| Analog A | H | 4-chlorophenyl | 2.1 | 150 | 5.2 (Moderate) | 85 (High) | 92 |
| Analog B | -CH₃ | 4-chlorophenyl | 2.5 | 95 | 8.1 (Moderate-High) | 60 (Moderate) | 95 |
| Analog C | -CH₂CH₂OCH₃ | 4-chlorophenyl | 2.3 | 120 | 7.5 (Moderate-High) | 45 (Moderate) | 93 |
| Analog D | H | 4-methoxyphenyl | 1.8 | 210 | 4.1 (Moderate) | 98 (High) | 88 |
Key Insights from the Comparative Data:
-
Lipophilicity and Solubility: The introduction of a methyl group on the piperidine nitrogen (Analog B vs. A) increases the calculated LogP, indicating higher lipophilicity.[5] This often leads to a decrease in aqueous solubility. Conversely, replacing the chloro substituent on the phenyl ring with a methoxy group (Analog D vs. A) decreases lipophilicity and improves solubility.
-
Permeability: Increased lipophilicity in Analog B and C is predicted to enhance membrane permeability, as reflected in the higher Caco-2 permeability values.[5] The Caco-2 assay is a well-established in vitro model of the human intestinal barrier.[2]
-
Metabolic Stability: The N-dealkylation of the piperidine ring is a common metabolic pathway. The unsubstituted nitrogen in Analogs A and D makes them more susceptible to metabolism, resulting in high intrinsic clearance in human liver microsomes (HLM). The introduction of a methyl group (Analog B) can offer some steric hindrance to metabolic enzymes, leading to a moderate reduction in clearance. The methoxyethyl group in Analog C can provide even greater stability.[6] Studies on other piperidine-containing scaffolds have shown that substitution on the nitrogen can significantly improve metabolic stability.[6][7]
-
Plasma Protein Binding: A general trend of higher lipophilicity correlating with increased plasma protein binding is observed. This can impact the free fraction of the drug available to exert its therapeutic effect.
Experimental Protocols for ADME Assessment
To ensure the trustworthiness of ADME data, standardized and validated experimental protocols are essential. Below are outlines of key in vitro assays.
Aqueous Solubility Determination
Protocol:
-
A stock solution of the test compound in DMSO is prepared.
-
The stock solution is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) to a final concentration.
-
The mixture is shaken for a defined period (e.g., 24 hours) at a controlled temperature.
-
The solution is then filtered to remove any undissolved precipitate.
-
The concentration of the compound in the filtrate is determined by LC-MS/MS analysis.
Caco-2 Permeability Assay
Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Liver Microsomal Stability Assay
Workflow:
Caption: Liver Microsomal Stability Assay Workflow.
Senior Application Scientist's Perspective and Recommendations
The successful optimization of the this compound scaffold requires a multi-parameter approach. While enhancing potency is often the primary focus, early consideration of ADME properties is critical to avoid late-stage failures.
-
Balancing Lipophilicity: While increasing lipophilicity can improve permeability and potency, it often comes at the cost of reduced solubility and increased metabolic liability. A LogP in the range of 1-3 is often considered optimal for oral drug candidates.
-
Metabolic "Soft Spots": The piperidine nitrogen and any unsubstituted aromatic positions are potential sites of metabolism. Strategic blocking of these positions with metabolically stable groups can significantly enhance the half-life of a compound. For instance, the use of spirocyclic bioisosteres or functionalization at positions adjacent to the nitrogen can improve metabolic stability.[1]
-
Stereochemistry Matters: As demonstrated, different stereoisomers can have vastly different biological activities and potentially different ADME profiles. Chiral separation and individual isomer testing should be implemented early in the discovery process.[4]
-
Integrated In Vitro and In Silico Approaches: The use of validated in silico models can help prioritize which analogs to synthesize and test in vitro, saving time and resources.[5] Early in vitro ADME screening provides the necessary data to build robust structure-activity and structure-property relationships.
By systematically evaluating the impact of structural modifications on key ADME parameters, researchers can more efficiently navigate the path to identifying this compound analogs with a balanced profile of potency, safety, and desirable pharmacokinetic properties.
References
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Available from: [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. Available from: [Link]
-
Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. ResearchGate. Available from: [Link]
-
Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Available from: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available from: [Link]
-
Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
Comparative analysis of different synthetic routes to Piperidine-3-sulfonamide
This guide provides a comparative technical analysis of synthetic routes to Piperidine-3-sulfonamide (CAS: 2922-45-4 for the pyridine precursor; piperidine analog is often a key intermediate). It focuses on the specific C-linked sulfonamide moiety attached to the C3 position of the piperidine ring, a critical scaffold in medicinal chemistry for GPCR ligands and enzyme inhibitors.
Executive Summary
The synthesis of this compound is primarily approached through two distinct philosophies: (1) Ring Reduction , where the aromatic pyridine precursor is hydrogenated, and (2) De Novo Construction , where the piperidine ring is built from chiral acyclic precursors.
-
Route A (Catalytic Hydrogenation): The industry standard for bulk synthesis. It offers high atom economy and scalability but struggles with catalyst poisoning and requires resolution for chiral applications.
-
Route B (Chiral Pool Synthesis): Utilizes amino acid precursors (e.g., L-Glutamic acid). It guarantees enantiopurity but suffers from high step counts and lower overall yields.
-
Route C (Organometallic Functionalization): A modern approach utilizing Grignard or Lithiation chemistry to introduce the sulfonamide group before reduction.
Route 1: Catalytic Hydrogenation of Pyridine-3-sulfonamide
This is the most direct route, involving the reduction of the aromatic pyridine ring. The primary challenge is the "poisoning" effect of the sulfonamide sulfur and the basic nitrogen on the transition metal catalyst.
Mechanism & Chemistry
The reaction utilizes heterogeneous catalysis.[1][2] To prevent catalyst deactivation by the amine lone pair, the reaction is often conducted in acidic media (Glacial Acetic Acid or HCl) to protonate the pyridine nitrogen, rendering it less coordinating to the metal surface.
-
Precursor: Pyridine-3-sulfonamide (Commercial or synthesized via chlorosulfonation of pyridine).
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) or Rhodium on Carbon ( ). Palladium ( ) is often less effective due to sulfur sensitivity unless specific high-pressure conditions are met. -
Conditions: High pressure
(50–70 bar), 25–60°C.
Pros & Cons
| Feature | Verdict | Analysis |
| Scalability | High | Ideal for multi-gram to kilogram scale. |
| Atom Economy | Excellent | No leaving groups; only |
| Chirality | Poor | Produces a racemic mixture requiring chiral resolution (e.g., with tartaric acid). |
| Cost | Low | Precursors are cheap; catalyst is recyclable. |
Reaction Pathway Diagram[3][4][5]
Figure 1: Catalytic hydrogenation pathway showing critical protonation step to prevent catalyst poisoning.
Route 2: Organometallic Functionalization (The "Grignard" Route)
For cases where the specific pyridine sulfonamide precursor is not commercially available, this route builds the sulfonamide moiety from 3-halopyridines before reduction.
Mechanism[6][7]
-
Metal-Halogen Exchange: 3-Bromopyridine is treated with
or to form the 3-pyridyl anion. -
Sulfur Capture: The anion traps Sulfur Dioxide (
) to form the sulfinate. -
Amination: The sulfinate is converted to the sulfonamide using Hydroxylamine-O-sulfonic acid (HOSA) or via chlorination (
) followed by ammonia.
Pros & Cons
-
Pros: Allows for the introduction of complex sulfonamide substituents (
) early in the synthesis. -
Cons: Requires cryogenic conditions (-78°C) and moisture-free handling; safety risks associated with
gas.
Route 3: Chiral Pool Synthesis (De Novo Construction)
When enantiopure material is required without resolution, starting from chiral amino acids (e.g., L-Glutamic Acid or Aspartic Acid) is the preferred strategy.
Mechanism[6][7]
-
Starting Material: L-Glutamic acid is cyclized to the lactam (pyroglutamic acid derivative).
-
Reduction: The lactam is reduced to the piperidine ring (often keeping a protected amine).
-
Functionalization: The C3 position is activated (often requiring a pre-functionalized precursor like 3-hydroxy-piperidine derived from chiral pool) and converted to the sulfonamide via a mesylate/azide/thiol intermediate. Note: Direct introduction of sulfonamide at C3 of an aliphatic ring is chemically arduous compared to aromatic substitution.
Reaction Pathway Diagram[3][4][5]
Figure 2: De novo synthesis from chiral pool precursors, avoiding late-stage resolution.
Comparative Data Summary
The following table contrasts the performance metrics of the primary routes.
| Metric | Route A: Hydrogenation | Route B: Organometallic | Route C: Chiral Pool |
| Overall Yield | 85 - 95% | 60 - 75% | 30 - 45% |
| Step Count | 1 (from Pyridine-SA) | 3-4 | 6-8 |
| Enantioselectivity | 0% (Racemic) | 0% (Racemic) | >98% (ee) |
| Cost Efficiency | High | Medium | Low |
| Key Risk | Catalyst Poisoning | Cryogenic Safety | Racemization during steps |
Detailed Experimental Protocol
Selected Method: Route A (Catalytic Hydrogenation using
Materials
-
Substrate: Pyridine-3-sulfonamide (1.0 eq)
-
Catalyst: Platinum(IV) oxide (
, Adams' catalyst) (5-10 wt%) -
Solvent: Glacial Acetic Acid (0.5 M concentration)
-
Reagent: Hydrogen gas (
)
Procedure
-
Preparation: In a high-pressure autoclave vessel, dissolve Pyridine-3-sulfonamide (10.0 g, 63.2 mmol) in glacial acetic acid (125 mL).
-
Catalyst Addition: Carefully add
(1.0 g) under an inert argon atmosphere. Caution: Dry catalyst can ignite methanol/ethanol vapors; acetic acid is safer but requires care. -
Hydrogenation: Seal the reactor. Purge three times with
, then three times with . Pressurize to 50 bar (725 psi) . -
Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours. Monitor
uptake. -
Work-up:
-
Cool the reactor and vent
. -
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with acetic acid.
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Neutralization: Dissolve the residue in minimal water and basify to pH >12 using 50% NaOH solution (cooling in ice bath).
-
Extraction: Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) multiple times.
-
Drying: Dry organic layer over
and concentrate to yield the crude this compound.[3]
-
-
Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt for storage.
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015). Describes the robust reduction of pyridine derivatives in acetic acid.
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines. Nature/ChemRxiv. (2025). Advanced method for selective hydrogenation avoiding catalyst poisoning.
-
Synthesis of Piperidine Derivatives. DTIC/Google Patents. Reviews general methods for 3-substituted piperidine construction.
-
Effective Lithiation of 3-Bromopyridine. Journal of Organic Chemistry. Describes the organometallic precursors for sulfonamide introduction.
-
Primary Sulfonamide Synthesis Using N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters. (2020). Modern method for installing sulfonamides without sulfonyl chlorides.
Sources
Safety Operating Guide
Proper Disposal Procedures: Piperidine-3-sulfonamide
Executive Summary: The "Stop, Look, Listen" Protocol
Immediate Action Required: If you are currently holding a waste container of Piperidine-3-sulfonamide, STOP .
-
DO NOT pour down the drain.[1] (Strict EPA Sewer Ban applies to pharmaceutical intermediates).
-
DO NOT mix with aldehydes, ketones, or strong oxidizers (Risk of exothermic polymerization or toxic gas evolution).
-
DO NOT dispose of in general trash. This compound is a potential sensitizer and aquatic toxin.
The Core Directive: this compound must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration by a licensed facility.
Chemical Profile & Hazard Characterization
To dispose of this compound safely, you must understand its dual-nature reactivity. It contains a basic secondary amine (piperidine ring) and a weakly acidic sulfonamide group. This amphoteric nature dictates its incompatibility profile.
| Property | Value / Description | Disposal Implication |
| CAS Number | 2322932-58-9 (HCl salt) / 7517-36-4 (Generic Base) | Use for waste manifesting. |
| Functional Groups | Secondary Amine ( | Reacts with both acids and bases. |
| pKa | ~11.0 (Piperidine), ~10.0 (Sulfonamide) | Incompatible with strong acids (exothermic neutralization) and aldehydes (imine formation). |
| Physical State | Solid (usually white powder) | Dust explosion hazard if aerosolized. |
| Key Hazards | Skin/Eye Irritant, Sensitizer, Aquatic Toxicity | Zero-discharge policy to water systems. |
Strategic Segregation: The "Why" Behind the Protocol
Expert Insight: The most common lab accidents involving this class of compounds occur in the waste drum, not the flask.
The Incompatibility Logic
-
Avoid Aldehydes/Ketones (Acetone, Formaldehyde):
-
Avoid Nitrosating Agents (Nitrites, Nitric Acid):
-
Avoid Strong Oxidizers (Peroxides, Permanganates):
Visualizing the Workflow
The following diagrams illustrate the decision logic for waste stream management and chemical incompatibility.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision matrix for categorizing this compound waste based on physical state and solvent carrier.
Diagram 2: Chemical Incompatibility Logic
Caption: Critical chemical incompatibilities. Red nodes indicate waste streams that must be kept separate.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This "double containment" prevents dust aerosolization when the waste contractor opens the drum.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
Scenario B: Liquid Waste (Reaction Mixtures)
-
pH Check: Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12.5). If it is, neutralize to pH 5–9 before adding to the solvent drum to prevent drum corrosion or unexpected heating.
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .
-
If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated (Flammable) Waste .
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Emergency Contingencies
Spill Response (Solid Powder)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, an N95 respirator is recommended to prevent sensitization.
-
Containment: Do not dry sweep. Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress dust.
-
Cleanup: Scoop material into the solid waste container described in Scenario A.
-
Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it can react with the amine to form chloramines (toxic gas).
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Sulfonamides are known sensitizers; monitor for rash/redness.
-
Eye Contact: Flush with water for 15 minutes.[7][8] Seek medical attention.
Regulatory Framework (US Focus)
Compliance is not optional. This protocol aligns with the following regulations:
-
EPA RCRA (Resource Conservation and Recovery Act):
-
While this compound is not explicitly P-listed or U-listed, it often exhibits the Characteristic of Ignitability (D001) if in organic solvent.
-
It must be treated as Characteristic of Toxicity if heavy metals were used in its synthesis (e.g., Palladium catalysis).
-
-
Clean Water Act: Strictly prohibits the discharge of chemical intermediates into the sewer system.
-
DOT (Department of Transportation):
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]
-
US EPA. Management of Hazardous Waste Pharmaceuticals. United States Environmental Protection Agency. Available at: [Link]
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemscene.com [chemscene.com]
- 6. (3S)-piperidine-3-sulfonamide hydrochloride | 2322932-58-9 [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. gustavus.edu [gustavus.edu]
- 9. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
